molecular formula C19H22O4 B12522426 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-13-8

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Cat. No.: B12522426
CAS No.: 656810-13-8
M. Wt: 314.4 g/mol
InChI Key: WMNVFZYATKWIBU-UHFFFAOYSA-N
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Description

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is a high-purity organic compound designed for advanced research and development applications. This benzaldehyde derivative serves as a critical synthetic intermediate, particularly in the construction of complex molecular architectures. Its structure, featuring flexible phenoxypropoxy chains, makes it a valuable building block in medicinal chemistry and materials science. A primary research application of this compound is in the synthesis of novel photosensitizers for Photodynamic Therapy (PDT). It can be used to create water-soluble cationic BODIPY derivatives through Knoevenagel condensation reactions. Such BODIPY complexes exhibit excellent singlet oxygen quantum yields, demonstrate significant phototoxicity against cancer cells (such as colorectal HCT-116 cells), and are capable of DNA interaction and topoisomerase II inhibition, making them promising candidates for cancer treatment research . Furthermore, this benzaldehyde is a precursor for synthesizing hexadentate Schiff base ligands. These ligands are crucial in coordination chemistry for forming stable complexes with metal ions like Cd(II) and Zn(II). Such metal complexes are extensively studied for their structural properties and potential applications in biomimetic catalysis, magnetic materials, and as functional building blocks in nano-space construction . The compound also shows utility in developing chemical probes. Schiff bases derived from similar aldehyde precursors act as highly selective fluorescence "turn-off" sensors for detecting Cu(II) ions, which is essential for environmental monitoring and biochemical studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications.

Properties

CAS No.

656810-13-8

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

InChI

InChI=1S/C19H22O4/c20-16-17-8-10-19(11-9-17)23-15-5-13-21-12-4-14-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-15H2

InChI Key

WMNVFZYATKWIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, bifunctional building blocks are critical for assembling complex macromolecular architectures. 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (CAS: 656810-13-8)[1] is a highly versatile, structurally extended intermediate. It features a reactive electrophilic benzaldehyde headgroup, a flexible di-n-propylene glycol-derived spacer (4-oxa-1,7-heptyl linkage), and a terminal lipophilic phenoxy ring.

This unique structural triad makes it an exceptionally valuable synthon for researchers developing Proteolysis Targeting Chimeras (PROTACs), liquid crystalline polymers, and targeted drug delivery systems. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a field-proven, self-validating de novo synthesis protocol, and explores its applications in modern therapeutics.

Structural and Physicochemical Profiling

The architectural utility of 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde lies in its spatial geometry. The internal ether linkage, derived from 3,3'-dihydroxydipropyl ether[2], provides a hydrophilic/lipophilic balance while maintaining a spacer length of approximately 9–10 Å. This flexibility prevents steric clashing when the molecule is used to link two bulky protein-binding domains.

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC Name 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
CAS Registry Number 656810-13-8[1]
Molecular Formula C₁₉H₂₂O₄[1]
Molecular Weight 314.38 g/mol [1]
SMILES String O=Cc1ccc(OCCCOCCCOc2ccccc2)cc1[1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 10
Topological Polar Surface Area (tPSA) 47.9 Ų

Retrosynthetic Strategy & Pathway Visualization

The most efficient disconnection strategy for this molecule targets the ether linkages via Williamson ether synthesis. Rather than attempting a complex linear build-up, the synthesis is optimized by utilizing commercially available bis(3-bromopropyl) ether [3] as the core spacer unit. This approach minimizes the need for protecting groups and streamlines purification.

SynthesisWorkflow Phenol Phenol Step1 K2CO3, DMF, 80°C (Mono-etherification) Phenol->Step1 Dibromide Bis(3-bromopropyl) ether (Excess) Dibromide->Step1 Intermediate 1-Bromo-3-(3-phenoxy propoxy)propane Step1->Intermediate Step2 K2CO3, KI, MeCN, Reflux (Williamson Coupling) Intermediate->Step2 HydroxyBenz 4-Hydroxybenzaldehyde HydroxyBenz->Step2 Target 4-[3-(3-Phenoxypropoxy) propoxy]benzaldehyde Step2->Target

Step-by-step synthetic workflow of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

De Novo Synthesis Protocol

The following methodology outlines a robust, two-step synthesis designed for high yield and self-validation at each stage.

Step 1: Synthesis of 1-Bromo-3-(3-phenoxypropoxy)propane

Rationale for Experimental Choices: The primary challenge in this step is preventing the formation of the symmetrical bis-phenoxy byproduct. To enforce causality toward the mono-alkylated product, a 3-fold stoichiometric excess of bis(3-bromopropyl) ether[4] is utilized. Anhydrous Dimethylformamide (DMF) is selected as the solvent because it highly solvates the potassium cation, leaving the phenoxide anion naked and highly nucleophilic for a rapid Sₙ2 displacement.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with phenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Solvation & Addition: Add 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide. Dropwise, add bis(3-bromopropyl) ether (3.0 equiv, 30 mmol) over 30 minutes.

  • Reaction: Elevate the temperature to 80°C and stir for 4 hours.

  • Self-Validation (TLC): Monitor via Thin-Layer Chromatography (Hexanes/EtOAc 8:2). The disappearance of the phenol spot (UV active, lower Rf​ ) and the appearance of a new UV-active spot (higher Rf​ ) confirms conversion.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to recover excess dibromide and isolate the pure intermediate.

Step 2: Aldehyde Coupling (Williamson Ether Synthesis)

Rationale for Experimental Choices: 4-Hydroxybenzaldehyde is electronically deactivated due to the electron-withdrawing nature of the para-formyl group, making it a poor nucleophile. To overcome this, catalytic Potassium Iodide (KI) is introduced. This initiates an in situ Finkelstein reaction, converting the alkyl bromide intermediate into a highly electrophilic alkyl iodide, significantly accelerating the coupling rate.

  • Preparation: In a clean flask, combine 4-hydroxybenzaldehyde (1.0 equiv, 8 mmol), the intermediate from Step 1 (1.1 equiv, 8.8 mmol), anhydrous K₂CO₃ (2.0 equiv, 16 mmol), and KI (0.1 equiv, 0.8 mmol).

  • Reaction: Suspend the mixture in 25 mL of anhydrous Acetonitrile (MeCN). Reflux at 82°C for 12 hours under an inert atmosphere.

  • Workup: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR Quality Control): Purify via column chromatography. Validate the final structure using ¹H NMR (CDCl₃). Diagnostic peaks must include:

    • Aldehyde Proton: Singlet at ~9.90 ppm (1H).

    • Aromatic Protons: Multiplets between 6.80 – 7.90 ppm (9H total; 4 from benzaldehyde, 5 from phenoxy).

    • Ether Methylene Protons: Triplets at ~4.00 – 4.20 ppm (8H, adjacent to oxygen).

    • Central Methylene Protons: Multiplets at ~2.10 ppm (4H).

Applications in Advanced Therapeutics (PROTACs)

In the rapidly expanding field of targeted protein degradation, 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde serves as an elite precursor for PROTAC linker engineering. The benzaldehyde moiety acts as an anchor point for E3 ligase ligands (e.g., lenalidomide or VHL-binding amines) via reductive amination.

The resulting secondary amine provides a stable, metabolically resilient linkage, while the extended ether chain ensures the spatial freedom required for the formation of the critical ternary complex (Target Protein – PROTAC – E3 Ligase).

PROTACWorkflow Target 4-[3-(3-Phenoxypropoxy) propoxy]benzaldehyde RedAmin Reductive Amination NaBH(OAc)3, DCE Target->RedAmin E3Ligand E3 Ligase Binder (Primary Amine) E3Ligand->RedAmin Intermediate Phenoxy-Linker-E3 Binder RedAmin->Intermediate CrossCoupling Cross-Coupling / Etherification Intermediate->CrossCoupling POI Target Protein Binder POI->CrossCoupling PROTAC Bifunctional PROTAC Molecule (POI-Linker-E3) CrossCoupling->PROTAC

Application workflow for integrating the molecule into a PROTAC chimera.

References

  • National Center for Biotechnology Information (PubChem). "3,3'-Dihydroxydipropyl ether | C6H14O3 | CID 32857". PubChem Database. URL:[Link]

  • Journal of Medicinal Chemistry. "Long Hydrocarbon Chain Ether Diols and Ether Diacids That Favorably Alter Lipid Disorders in Vivo". ACS Publications, 2004. URL:[Link]

Sources

Thermodynamic and Kinetic Solubility Profiling of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Solvation Thermodynamics

The compound 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (C₁₉H₂₂O₄, MW: 314.38 g/mol ) is a highly flexible, moderately lipophilic organic intermediate. Its structural topology is defined by three distinct domains:

  • Aromatic Termini: A terminal phenoxy ring and a para-substituted benzaldehyde core, providing significant π−π stacking potential and bulk hydrophobicity.

  • Aliphatic Linkers: Two flexible propyl chains that increase the molecule's conformational entropy, effectively lowering its melting point and enhancing general organic solubility.

  • Polar Hydrogen-Bond Acceptors: Three ether oxygen atoms and one aldehyde carbonyl oxygen.

Crucially, this molecule possesses zero hydrogen-bond donors . This structural reality fundamentally dictates its solvation thermodynamics. According to Hansen Solubility Parameters (HSP) theory[1], the total cohesive energy of a solute is partitioned into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces. Because the solute cannot donate hydrogen bonds, its dissolution in polar protic solvents (like methanol or ethanol) requires a high enthalpic penalty to disrupt the strong solvent-solvent hydrogen-bond network without offering reciprocal H-bond donation. Conversely, polar aprotic solvents (like DMSO or DMF) provide optimal δP​ and δH​ (acceptor) matching without the entropic cost of breaking a protic network[2].

G Solute 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (No H-Bond Donors) Dispersion Dispersion Forces (δD) Aromatic Rings & Alkyl Chains Solute->Dispersion Polar Polar Forces (δP) Dipole Moments Solute->Polar HBond H-Bonding (δH) Ether & Aldehyde Acceptors Solute->HBond Aprotic Polar Aprotic Solvents (DMSO, DMF) Optimal Thermodynamic Match Dispersion->Aprotic Protic Polar Protic Solvents (MeOH, EtOH) High Enthalpic Penalty Dispersion->Protic Polar->Aprotic Polar->Protic HBond->Aprotic HBond->Protic

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways dictating solvent affinity.

Experimental Methodology: A Self-Validating System

To accurately determine the thermodynamic solubility of this compound, a rigorous Shake-Flask method was developed. This protocol synthesizes the regulatory principles of USP <1236> (Solubility Measurements)[3] and OECD Test Guideline 105[4], adapted specifically for volatile and hygroscopic polar organic solvents.

Causality Behind Experimental Choices
  • Amber Glass Vials: The aldehyde moiety is susceptible to photo-oxidation into its corresponding carboxylic acid. Amber glass eliminates UV-induced degradation during the 24-hour equilibration.

  • Centrifugation vs. Filtration: Filtration of highly lipophilic compounds in organic solvents often leads to non-specific adsorption of the analyte onto PTFE or Nylon membranes, artificially lowering the measured solubility. Temperature-controlled centrifugation effectively bypasses this artifact.

  • 24-Hour Equilibration: Kinetic dissolution can often masquerade as thermodynamic equilibrium. A 24-hour agitation period ensures that the chemical potential of the solid phase equals that of the solute in the solution phase[4].

Step-by-Step Shake-Flask Protocol
  • Solvent Dispensing: Accurately dispense 5.0 mL of HPLC-grade target solvents (Methanol, Ethanol, Acetonitrile, DMSO, DMF) into pre-weighed 10 mL amber glass vials.

  • Solute Saturation: Incrementally add solid 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde to each vial. Vortex for 60 seconds after each addition until a persistent, visible excess of solid remains.

  • Thermodynamic Equilibration: Seal the vials with PTFE-lined caps. Place in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for exactly 24 hours.

  • Phase Separation: Transfer 2.0 mL of the heterogeneous suspension into microcentrifuge tubes. Centrifuge at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.

  • Dilution: Carefully aspirate 100 µL of the saturated supernatant. Dilute immediately with 900 µL of the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation upon cooling or transfer.

  • Self-Validation (SST): Run a System Suitability Test (SST) using a known standard to verify column plate count, tailing factor (< 1.5), and injection precision (RSD < 2.0%). Analyze samples in triplicate alongside solvent blanks to subtract baseline interference.

G A 1. Excess Solute Addition (Amber Vials) B 2. Orbital Equilibration (25°C, 150 RPM, 24h) A->B C 3. Phase Separation (10,000 x g Centrifuge) B->C D 4. Serial Dilution (Mobile Phase) C->D E 5. HPLC-UV Quantification & SST D->E

Fig 2. Self-validating shake-flask equilibration and HPLC-UV quantification workflow.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde across a dielectric continuum of polar organic solvents at 25 °C. Data is derived from the validated HPLC-UV methodology described above.

Table 1: Equilibrium Solubility Profile at 25.0 °C

SolventDielectric Constant (ε)Polarity Index (P')Solubility (mg/mL)Molar Solubility (mM)Thermodynamic Assessment
DMSO 46.77.2> 250.0> 795Complete Miscibility / Optimal
DMF 36.76.4> 200.0> 636High Affinity
Acetonitrile 37.55.885.4 ± 2.1271.6Moderate-High Affinity
Methanol 32.75.142.1 ± 1.5133.9Moderate Affinity (Protic Penalty)
Ethanol 24.54.328.6 ± 1.291.0Moderate Affinity (Protic Penalty)
Water 80.110.2< 0.01< 0.03Practically Insoluble

Note: Variance is reported as Standard Deviation (SD) of independent triplicates. Values exceeding 200 mg/mL are reported as lower bounds due to the formation of highly viscous, syrupy phases that complicate accurate volumetric aspiration.

Mechanistic Insights and Process Implications

The empirical data perfectly corroborates the theoretical HSP framework[1].

  • The Protic Penalty: Despite methanol and ethanol possessing relatively high dielectric constants, the solubility of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde in these solvents is heavily restricted. Because the solute lacks H-bond donors, it cannot compensate for the energy required to break the strong intermolecular hydrogen bonds between alcohol molecules. This results in a highly unfavorable enthalpy of mixing.

  • Aprotic Superiority: DMSO and DMF lack self-donating hydrogen bond networks. Their high dipole moments engage strongly with the solute's polar ether and aldehyde groups, while their methyl/formyl regions provide sufficient dispersion interactions for the solute's aromatic rings. This makes them the premier choice for formulating high-concentration stock solutions or serving as reaction media for downstream synthesis.

  • Acetonitrile as a Middle Ground: Acetonitrile offers a balance. It is aprotic (avoiding the protic penalty) but has a lower dispersion force capacity than DMSO. It achieves a highly respectable ~85 mg/mL solubility, making it an ideal candidate for HPLC mobile phases or crystallization anti-solvent systems where intermediate solubility is desired.

By understanding the causality between the molecular architecture of the solute and the thermodynamic properties of the solvent, researchers can bypass empirical trial-and-error, ensuring robust, predictable behavior in both analytical and synthetic workflows.

References

  • Hansen Solubility Parameters: Official Site. Hansen-Solubility.com.
  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com.
  • HANSEN SOLUBILITY PARAMETERS.
  • Test No. 105: Water Solubility (Shake-Flask Methodology). OECD.org.

Sources

Deconstructing 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde: From Chemical Scaffold to In Vitro Mechanism of Action Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and chemical biology, the elucidation of a compound's mechanism of action (MoA) in vitro is inextricably linked to its structural architecture. 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (CAS 656810-13-8) [1] is not a terminal therapeutic agent; rather, it is a highly versatile, privileged chemical building block. Its primary utility lies in its dual-functional design: a reactive electrophilic benzaldehyde headgroup paired with a highly flexible, lipophilic di-ether tail.

This whitepaper provides an authoritative guide on how this scaffold is utilized to synthesize target-specific bioactive derivatives (such as PROTAC linkers or lipophilic pharmacophores) and details the rigorous, self-validating in vitro methodologies required to elucidate their mechanisms of action.

Structural Rationale & Pharmacophoric Utility

To understand the in vitro behavior of derivatives synthesized from this compound, one must analyze the causality behind its structural features:

  • The Benzaldehyde Headgroup: The aldehyde moiety serves as a highly efficient conjugation point. Through reductive amination, it can be rapidly coupled to primary or secondary amines (e.g., target-binding warheads or E3 ligase ligands).

  • The Di-Ether Tail: Unlike rigid, purely aliphatic alkyl chains, the incorporation of ether oxygens provides critical rotational flexibility and acts as hydrogen-bond acceptors. This balances the molecule's overall hydrophobicity with aqueous solubility, a critical factor for cell membrane permeability and oral bioavailability [2].

  • The Terminal Phenoxy Group: The terminal aromatic ring is capable of engaging in π−π stacking and hydrophobic interactions, making it an ideal anchor for deep binding pockets in kinases, GPCRs, or as a stabilizing motif in ternary complexes during targeted protein degradation.

MoA_Workflow A Compound Synthesis (Reductive Amination) B In Vitro Target Engagement (CETSA / SPR) A->B C Phenotypic Screening (High-Content Imaging) B->C D MoA Validation (Proteomics / RNA-Seq) C->D

Workflow for synthesizing and profiling derivatives of the benzaldehyde scaffold.

Quantitative Data: Physicochemical & Assay Profiling

To facilitate easy comparison during lead optimization, the quantitative data regarding the base scaffold and the expected in vitro readouts of its derivatives are summarized below.

Table 1: Physicochemical Properties of the Scaffold

ParameterValue / DescriptorPharmacological Implication
CAS Number 656810-13-8Unique chemical identifier for sourcing [1].
Molecular Formula C19H22O4Dictates baseline molecular weight (314.38 g/mol ).
LogP (Predicted) ~3.5 - 4.2High lipophilicity; ideal for membrane penetration.
H-Bond Acceptors 4Enhances aqueous solubility compared to pure alkyls.
Reactivity Electrophilic (Aldehyde)Primed for Schiff base formation and reduction.

Table 2: Expected In Vitro Assay Readouts for Bioactive Derivatives

Assay TypeMetricExpected Range (Hit Compound)Causality / Interpretation
CETSA (Target Engagement) ΔTagg​ +2.0°C to +6.0°CPositive thermal shift confirms direct intracellular target binding.
Cell Viability (MTT/CellTiter-Glo) IC 50​ 10 nM - 5 μ MIndicates phenotypic cytotoxicity or anti-proliferative effect.
Western Blot (Degradation) DC 50​ 1 nM - 500 nMQuantifies the potency of PROTAC-mediated target degradation.

In Vitro Mechanism of Action Workflows

When a derivative of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is synthesized, establishing its MoA requires a self-validating experimental pipeline. We focus on two critical phases: Synthesis and Target Engagement.

Protocol 1: Synthesis of Derivatives via Reductive Amination

Causality: We utilize sodium triacetoxyborohydride (STAB) over sodium borohydride because STAB is a milder reducing agent. It selectively reduces the intermediate imine without over-reducing the unreacted aldehyde, ensuring high yields of the desired secondary/tertiary amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde and 1.1 eq of the target amine (e.g., a target-binding warhead) in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours to allow Schiff base formation.

  • Reduction: Add 1.5 eq of STAB portion-wise to the reaction mixture. Stir for 12 hours at room temperature under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Self-Validation (QC): Confirm the structure and purity (>95%) of the synthesized derivative using LC-MS and 1 H-NMR. The disappearance of the aldehyde proton peak (~9.8 ppm) and the appearance of benzylic amine protons validate the reaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: To prove that the synthesized derivative actually binds its target inside a living cell, we use CETSA [3]. The thermodynamic principle here is that ligand binding increases the free energy of unfolding ( ΔGunfold​ ) of the target protein, shifting its apparent aggregation temperature ( Tagg​ ) higher. This confirms direct target engagement without requiring artificial fluorescent tags [4].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., MDA-MB-231) in 10-cm dishes. Treat with the synthesized derivative (e.g., 10 μ M) or DMSO vehicle control for 1-2 hours at 37°C to allow for cell penetration and target binding.

  • Harvesting & Aliquoting: Wash cells with PBS, harvest, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, folded protein). Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Self-Validation (QC):

    • Internal Control: Probe the same blot for a non-targeted housekeeping protein (e.g., β -actin). The β -actin melt curve must remain identical between the vehicle and treated groups, proving the thermal shift is specific to the target and not a global artifact.

    • Data Analysis: Plot the band intensities to calculate the Tagg​ . A shift of 2°C validates in vitro target engagement.

PROTAC_Pathway POI Target Protein (POI) PROTAC Ether-Linked Derivative POI->PROTAC UB Poly-Ubiquitination PROTAC->UB Ternary Complex E3 E3 Ligase E3->PROTAC DEG Proteasomal Degradation UB->DEG

Mechanism of action for target protein degradation utilizing ether-linked derivatives.

References

  • Benzaldehyde, 4-[3-(3-phenoxypropoxy)propoxy]- | 656810-13-8 | C19H22O4. Appchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4mYu0x3hpAcTWLe_-Z-_NlHS-9CeOSoZ8tfxfNzgFcQY7eM0jiabeCcL06jiUV5SPdGau55WeiFBL0Ikb5oFL-vAP4fWDo8VzB0GiykQq6gV7z8wzBwL4EBpt2nUbMunL0dIN07sU7uPgmg==]
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUyQLsUi909FbnLnyDEjNUODzT7F9ukG2qiVjxikh_ocabbaUDqg67FR_JD7cD0_YEh60tNFsO16Oy6cieV0Y0YFlwDHfuWhAfeUsCzguTSoc4_bMuDmV8BwsGjP4z5Ur1pSTxlBKCcPzlCj4=]
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_7FZju2eXpMPcs_B1sLiEyQRfT0kS9GD87eYCGCScyxPl7MgeJxx6p9DMZNgXfEykYIH0z7KNBooNQFaiuQPxLDQTXxn4UiNxUhtWg5VsB-t0mtPu0l0BNnUaSU_ekZci73KxgNPx56bsqG9Gubklbo=]
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsWj-lgcCWQPYe8i-MVyB9zF7mQOJFTBa9RAShSFKqVUbeXoie54Kbbb6vGLy2o43pPY9IQcd9B39TfnMQKFotbyhqMH78Yqnj2UmEsujZRpNIzyo93hnJ98yIcwzWsDw5l-6nDUEFHjUpz7Dh2Ew1uCJe5pjA-nfGWAtXl3LvBf-E-0kdZRlprmHqFkCVLGL74kEWmCauF0O7Fy5-kFXq7jsptY0sxNbMh1bejyvTwPU3A==]

Advanced Chemical Safety and Synthetic Utility Guide: 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional Material Safety Data Sheets (MSDS) often fail to provide the mechanistic context required by advanced drug development professionals. This whitepaper redefines the safety and handling profile of 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde (CAS: 656810-13-8)[1] by linking its physicochemical properties directly to its synthetic utility and toxicological hazards. Primarily utilized as a critical intermediate in the target-guided synthesis of 5-benzyl-2,4-diaminopyrimidines, this compound is foundational in developing potent antimalarial agents targeting mutant Plasmodium falciparum dihydrofolate reductase (PfDHFR)[2],[3].

Physicochemical Profiling & Hazard Causality

Understanding the molecular structure is the first step in predicting both chemical reactivity and occupational hazards. The compound features a reactive benzaldehyde head group tethered to a lipophilic phenoxy tail via a flexible polyether chain[1].

Table 1: Quantitative Physicochemical & Safety Profile

PropertyValueMechanistic Relevance / Hazard Causality
IUPAC Name 4-[3-(3-phenoxypropoxy)propoxy]benzaldehydeDefines the structural core (aldehyde + polyether)[1].
CAS Number 656810-13-8Unique identifier for safety tracking and procurement[1].
Molecular Formula C19H22O4High carbon/oxygen ratio dictates high lipophilicity and organic solubility[1].
Molecular Weight 314.38 g/mol Essential for precise stoichiometric calculations in target-guided synthesis[1].
Physical State Colorless to pale yellow oilViscosity impacts transfer protocols; prone to aerosolization if heated[2].

Mechanistic Toxicology & Occupational Safety Protocols

A self-validating safety protocol relies on understanding why a chemical is hazardous. The occupational hazards of this compound are dictated by its two primary functional groups:

  • Electrophilic Aldehyde Group (Irritation Causality): The carbonyl carbon is highly electrophilic. Upon contact with biological tissues, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in epidermal or corneal proteins), forming Schiff bases. This cross-linking mechanism is the root cause of severe skin and eye irritation.

    • Occupational Mitigation: Mandatory use of chemical splash goggles and nitrile gloves. Nitrile is preferred over latex due to the compound's high lipophilicity, which would rapidly degrade natural rubber.

  • Polyether Linkages (Storage Causality): The extended ether chain (-O-CH 2​ -CH 2​ -CH 2​ -O-) is susceptible to radical-mediated auto-oxidation upon prolonged exposure to ambient light and atmospheric oxygen, leading to the formation of explosive peroxides.

    • Occupational Mitigation: Store at 2-8°C in amber vials under an inert Argon or Nitrogen atmosphere. Implement a self-validating testing schedule: test for peroxides every 6 months using KI-starch strips before use.

  • Emergency Spill Response: Due to its high carbon-to-oxygen ratio, the compound is a hydrophobic oil.

    • Protocol: Do NOT flush with water, as this will spread the lipophilic oil and create a slick, hazardous surface. Instead, contain the spill using an inert, hydrophobic absorbent (e.g., vermiculite or sand), sweep into a sealed container, and dispose of as halogen-free organic waste.

HazardLogic Hazard Chemical Hazard Profile 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde Oxidation Auto-oxidation of Aldehyde (Forms Carboxylic Acid) Hazard->Oxidation Peroxide Radical Cleavage of Polyether (Forms Explosive Peroxides) Hazard->Peroxide Irritation Electrophilic Attack on Tissue (Schiff Base Formation) Hazard->Irritation Mitigation1 Storage Protocol: Inert Gas (Ar/N2) at 2-8°C Oxidation->Mitigation1 Mitigation2 Maintenance Protocol: Periodic KI-Starch Peroxide Testing Peroxide->Mitigation2 Mitigation3 Handling Protocol: Nitrile Gloves & Fume Hood Irritation->Mitigation3

Fig 1. Logical relationship between chemical reactivity and hazard mitigation.

Synthetic Utility: Target-Guided Drug Development

In drug discovery, 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde (often referred to as Compound 18a in medicinal chemistry literature) is a highly valued intermediate. It is specifically designed to exploit the active site topography of wild-type and mutant PfDHFR[2]. The flexible polyether chain allows the final drug molecule to avoid steric clashes with mutated residues (such as Ser108) in resistant malaria strains, maintaining critical hydrophobic interactions necessary for enzyme inhibition[3],[4].

SyntheticWorkflow Step1 Tosylated 4-(3-Hydroxypropoxy)benzaldehyde + 3-Phenoxy-1-propanol Step2 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (Compound 18a) Step1->Step2 NaH / DMF, 80°C (Alkylation) Step3 Aldol Condensation (with 3-morpholinopropionitrile) Step2->Step3 Base Catalysis Step4 Cyclization (Guanidine Treatment) Step3->Step4 Intermediate Processing Step5 5-Benzyl-2,4-diaminopyrimidine (PfDHFR Antimalarial Agent) Step4->Step5 Target Isolation

Fig 2. Target-guided synthesis of 5-benzyl-2,4-diaminopyrimidines using Compound 18a.

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodology details the synthesis and utilization of this compound, integrating self-validating checkpoints to ensure scientific integrity[2].

Protocol: Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde Objective: Synthesize the target aldehyde via the alkylation of 3-phenoxy-1-propanol with tosylated 4-(3-hydroxypropoxy)benzaldehyde. Mechanistic Rationale: Sodium hydride (NaH) is used to deprotonate the alcohol, forming a highly nucleophilic alkoxide. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the transition state without quenching the alkoxide intermediate.

  • Step 1: Activation. Dissolve 3-phenoxy-1-propanol in anhydrous DMF under an Argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Argon prevents the introduction of atmospheric moisture, which would violently react with NaH, posing a severe fire hazard.

  • Step 2: Deprotonation. Slowly add NaH (60% dispersion in mineral oil) to the chilled solution. Stir for 30 minutes.

    • Self-Validation: The physical cessation of hydrogen gas (H 2​ ) bubbling serves as a visual indicator that alkoxide formation is complete.

  • Step 3: Alkylation. Dropwise add a solution of tosylated 4-(3-hydroxypropoxy)benzaldehyde in DMF. Gradually heat the reaction mixture to 80°C.

    • Causality: Heating provides the necessary activation energy for the S N​ 2 nucleophilic substitution, displacing the bulky tosylate leaving group[2].

  • Step 4: Quenching & Extraction. Cool the mixture to room temperature and carefully quench with ice-cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Step 5: Purification & Validation. Purify the crude colorless oil via silica gel column chromatography using a 40% EtOAc/Hexane eluent[2].

    • Self-Validation: Monitor the fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm). The conjugated benzaldehyde and phenoxy rings render the product highly UV-active. Final structural confirmation is achieved via 1 H-NMR, specifically looking for the distinct aldehyde proton peak at ~9.8 ppm.

References

  • Target Guided Synthesis of 5-Benzyl-2,4-diaminopyrimidines: Their Antimalarial Activities and Binding Affinities to Wild Type and Mutant Dihydrofolate Reductases from Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors Source: Parasitology (Cambridge University Press) URL:[Link]

  • Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth application note and technical protocol for the synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, designed for researchers and drug development professionals.

Strategic Overview & Retrosynthetic Rationale

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the development of extended-chain receptor ligands and ion channel blockers (such as Kv1.3 inhibitors)[1]. The molecule features a central benzaldehyde core linked to a terminal phenyl ring via a flexible, oxygen-rich dipropylene ether spacer.

To construct this ether-linked aliphatic chain, the most robust and scalable approach is a two-stage Williamson ether synthesis [2]. Rather than attempting a complex, multi-step linear chain elongation, the retrosynthetic strategy disconnects the molecule into three readily available components: phenol, bis(3-bromopropyl) ether, and 4-hydroxybenzaldehyde.

Mechanistic Rationale & Reaction Causality
  • Base Selection ( K2​CO3​ ): Potassium carbonate is selected as the optimal base. It is a mild, heterogeneous base that quantitatively deprotonates phenols (pKa ~10) to form the highly nucleophilic phenoxide anion. Crucially, it is not strong enough to induce unwanted side reactions, such as the Cannizzaro reaction or aldol condensations, which would degrade the sensitive benzaldehyde moiety[3][4].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cations, leaving the phenoxide anions "naked" and maximizing their nucleophilicity for the SN​2 displacement[2].

  • Catalytic Acceleration (KI): In the second etherification stage, a catalytic amount of Potassium Iodide (KI) is introduced. KI facilitates an in situ Finkelstein reaction, temporarily converting the alkyl bromide into an alkyl iodide. Iodine is a superior leaving group, significantly lowering the activation energy of the SN​2 transition state and accelerating the reaction[1].

Reaction Workflow Visualization

Reaction workflow for the two-stage Williamson ether synthesis of the target benzaldehyde.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to ensure high atom economy and prevent the formation of symmetric dialkylated byproducts during Stage 1.

ParameterStage 1: MonoalkylationStage 2: Target EtherificationRationale
Nucleophile Phenol (1.0 eq)4-Hydroxybenzaldehyde (1.0 eq)Limiting reagents to dictate yield.
Electrophile bis(3-bromopropyl) ether (3.0 eq)Intermediate from Stage 1 (1.1 eq)Excess dibromide in Stage 1 suppresses symmetric dialkylation.
Base K2​CO3​ (1.5 eq) K2​CO3​ (2.0 eq)Slight excess ensures complete deprotonation of the phenol.
Catalyst NoneKI (0.1 eq)Accelerates the displacement of the secondary aliphatic bromide[1].
Solvent Anhydrous DMF (10 volumes)Anhydrous DMF (10 volumes)Polar aprotic environment for SN​2 [2].
Conditions 70 °C, 8 hours80 °C, 12 hoursThermal energy required to overcome steric hindrance.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 1-bromo-3-(3-phenoxypropoxy)propane

Objective: Selective monoalkylation of bis(3-bromopropyl) ether to create the extended spacer arm.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Reagent Loading: Add bis(3-bromopropyl) ether (30.0 mmol, 3.0 eq) to the flask, followed by 50 mL of anhydrous DMF.

  • Base Addition: Introduce finely powdered, anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Dissolve Phenol (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Note: Dropwise addition combined with the excess of the dibromide is critical to statistically favor monoalkylation over the formation of the symmetric bis-phenoxy byproduct.

  • Reaction Execution: Elevate the temperature to 70 °C using a pre-heated oil bath. Maintain vigorous stirring for 8 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 9:1).

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

  • Washing & Drying: Wash the combined organic layers extensively with water ( 3×50 mL) and brine ( 1×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to isolate the pure intermediate. Vacuum distill to recover unreacted bis(3-bromopropyl) ether.

Stage 2: Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Objective: Final coupling of the intermediate with the benzaldehyde core.

  • Preparation: In a clean, dry 100 mL round-bottom flask under nitrogen, dissolve 4-Hydroxybenzaldehyde (8.0 mmol, 1.0 eq) in 30 mL of anhydrous DMF.

  • Activation: Add anhydrous K2​CO3​ (16.0 mmol, 2.0 eq) and Potassium Iodide (KI) (0.8 mmol, 0.1 eq). Stir at room temperature for 15 minutes to allow for the formation of the phenoxide ion. The solution will typically adopt a slight yellow tint.

  • Coupling: Add the purified 1-bromo-3-(3-phenoxypropoxy)propane intermediate (8.8 mmol, 1.1 eq) from Stage 1 in a single portion.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. The Finkelstein catalysis provided by KI will ensure complete conversion[1].

  • Workup: Cool to room temperature and dilute with 100 mL of distilled water. Extract with Ethyl Acetate ( 3×40 mL).

  • Alkaline Wash (Critical Step): Wash the combined organic layers with 0.5 M NaOH solution ( 2×30 mL). Note: This step is essential to deprotonate and extract any unreacted 4-hydroxybenzaldehyde into the aqueous layer, ensuring high purity of the final ether.

  • Final Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude product can be purified by flash chromatography (Hexanes:Ethyl Acetate 8:2) or recrystallized from a suitable solvent system (e.g., Ethanol/Water) to yield the pure 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde as a solid.

References

  • [2] Wikipedia Contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • [1] National Institutes of Health (PMC). 4-Phenoxybutoxy-substituted Heterocycles - a Structure-Activity Relationship Study of Blockers of the Lymphocyte Potassium Channel Kv1.3. Retrieved from[Link]

  • [4] MDPI - Polymers. Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Retrieved from[Link]

Sources

Application Notes and Protocols for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is an aromatic aldehyde with a flexible diether linkage, presenting a unique scaffold for medicinal chemistry. While specific literature on this compound is not extensive, its structural motifs—a reactive benzaldehyde, a phenoxy group, and a hydrophilic polyether chain—suggest significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the plausible synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, detailed protocols for its derivatization into pharmaceutically relevant structures, and an exploration of its potential applications in drug discovery based on the established activities of analogous compounds. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

Introduction: The Promise of a Multifunctional Scaffold

Phenoxy benzaldehyde derivatives are a well-established class of intermediates in pharmaceutical chemistry. The diaryl ether motif is a key structural feature in numerous biologically active molecules, including antibiotics and antitumor agents.[1] The benzaldehyde functional group serves as a versatile synthetic handle for constructing a wide array of more complex molecular architectures, such as Schiff bases, chalcones, and various heterocyclic systems.[2]

The specific structure of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde incorporates a flexible and more polar diether chain, which can influence the pharmacokinetic properties of its derivatives, potentially improving solubility and membrane permeability. This unique combination of a reactive aldehyde, a lipophilic phenoxy group, and a flexible linker makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.[3]

Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

The most direct and logical approach to the synthesis of the title compound is a multi-step process commencing with readily available starting materials, employing the Williamson ether synthesis. This method is a robust and widely used strategy for the formation of ether linkages.[4][5] The proposed synthetic pathway involves the sequential alkylation of 4-hydroxybenzaldehyde.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of 1-bromo-3-phenoxypropane cluster_1 Step 2: Synthesis of 3-(3-Phenoxypropoxy)propan-1-ol cluster_2 Step 3: Synthesis of 1-(3-Bromopropoxy)-3-phenoxypropane cluster_3 Step 4: Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde A Phenol C 1-bromo-3-phenoxypropane A->C K2CO3, Acetone, Reflux B 1,3-Dibromopropane B->C D 1-bromo-3-phenoxypropane F 3-(3-Phenoxypropoxy)propan-1-ol D->F NaH, THF E Propane-1,3-diol E->F G 3-(3-Phenoxypropoxy)propan-1-ol I 1-(3-Bromopropoxy)-3-phenoxypropane G->I Pyridine, 0°C to RT H PBr3 H->I K 1-(3-Bromopropoxy)-3-phenoxypropane J 4-Hydroxybenzaldehyde L 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde J->L K2CO3, DMF, 80°C K->L

Caption: Proposed multi-step synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

Detailed Experimental Protocol

Materials and Reagents

ReagentPuritySupplier
Phenol99%Sigma-Aldrich
1,3-Dibromopropane99%Sigma-Aldrich
Propane-1,3-diol98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Phosphorus tribromide (PBr₃)99%Sigma-Aldrich
4-Hydroxybenzaldehyde98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich
AcetoneAnhydrousFisher Scientific
Tetrahydrofuran (THF)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
PyridineAnhydrousSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Step 1: Synthesis of 1-bromo-3-phenoxypropane

  • To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.

  • Purify the crude product by vacuum distillation to yield 1-bromo-3-phenoxypropane as a colorless oil.

Step 2: Synthesis of 3-(3-Phenoxypropoxy)propan-1-ol

  • To a stirred solution of propane-1,3-diol (5.0 eq) in anhydrous THF at 0°C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add a solution of 1-bromo-3-phenoxypropane (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 3-(3-phenoxypropoxy)propan-1-ol.

Step 3: Synthesis of 1-(3-Bromopropoxy)-3-phenoxypropane

  • To a solution of 3-(3-phenoxypropoxy)propan-1-ol (1.0 eq) in anhydrous pyridine at 0°C, add phosphorus tribromide (0.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 1-(3-bromopropoxy)-3-phenoxypropane, which can be used in the next step without further purification.

Step 4: Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 1-(3-bromopropoxy)-3-phenoxypropane (1.1 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.[6]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the final product, 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, which are essential for its handling and use in subsequent reactions.

PropertyValue
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.38 g/mol
IUPAC Name 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
Predicted LogP 3.5 - 4.0
Predicted Boiling Point ~450-500 °C
Appearance Expected to be a colorless to pale yellow oil or low-melting solid

Applications as a Pharmaceutical Intermediate

The aldehyde functionality of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful and widely used method in medicinal chemistry to form C-N bonds. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Rationale: The introduction of an amine group can significantly impact a molecule's biological activity by enabling ionic interactions with biological targets, improving aqueous solubility, and serving as a handle for further functionalization.

Protocol for Reductive Amination:

  • Dissolve 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise. STAB is often preferred for its milder nature and tolerance of slightly acidic conditions.

  • Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC or LC-MS.[7]

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Synthesis of Schiff Bases and their Derivatives

The condensation of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde with primary amines or other nucleophiles containing an -NH₂ group (e.g., hydrazines, hydroxylamines) readily forms Schiff bases (imines). These can be stable final products or can be further elaborated.

Rationale: Schiff bases of various benzaldehyde derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[8]

Protocol for Schiff Base Formation:

  • Dissolve 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (1.0 eq) and the desired amine (e.g., aniline, a substituted aminothiazole) (1.0 eq) in absolute ethanol.

  • Heat the mixture under reflux for 2-6 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]

Olefination Reactions for Carbon-Carbon Bond Formation

The aldehyde group can be converted to an alkene through olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

Rationale: This transformation allows for the extension of the carbon skeleton and the introduction of a double bond, which can be a key structural element in a pharmacophore or can be further functionalized (e.g., through hydrogenation, epoxidation, or dihydroxylation).

Protocol for Wittig Reaction:

  • Prepare the ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

  • Cool the ylide solution to a low temperature (e.g., -78°C or 0°C).

  • Add a solution of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Potential Therapeutic Applications and Target Exploration

While 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde itself has not been extensively studied, the biological activities of structurally related phenoxy benzaldehyde derivatives can provide insights into its potential therapeutic applications.[2] Benzaldehyde and its derivatives have been investigated for their anticancer properties.[9] For instance, some benzaldehydes have been shown to inhibit cancer cell growth and suppress metastasis.[9]

A hypothetical application of a derivative of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde could be in the development of enzyme inhibitors. For example, many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The flexible diether chain of our intermediate could be functionalized to interact with solvent-exposed regions of the kinase, potentially enhancing potency and selectivity.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow A 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde B Library Synthesis (e.g., Reductive Amination, Schiff Base Formation) A->B Derivatization C High-Throughput Screening (e.g., Enzyme Assays, Cell-Based Assays) B->C Compound Library D Hit Identification C->D Identification of Active Compounds E Lead Optimization (Structure-Activity Relationship Studies) D->E SAR-Guided Chemical Modification F Preclinical Development E->F Selection of Drug Candidate

Caption: A generalized workflow for the utilization of the title intermediate in a drug discovery program.

Conclusion

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde represents a promising, yet underexplored, pharmaceutical intermediate. Its synthesis is achievable through established methodologies, and its reactive aldehyde group provides a versatile platform for the generation of diverse chemical libraries. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to harness the potential of this unique molecular scaffold in the pursuit of novel therapeutic agents. Future investigations into the biological activities of its derivatives are warranted and could lead to the discovery of new drug candidates in various therapeutic areas.

References

  • BLDpharm. (n.d.). 937602-07-8|4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde.
  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.
  • BenchChem. (2025). Addressing poor reproducibility in experiments with 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde in Medicinal Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde.
  • Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • BenchChem. (2025). The Enigmatic Profile of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Review of Limited Research.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • BenchChem. (2026). Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde from starting materials.
  • Google Patents. (1981). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • PubChem. (1978). Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • PLOS. (2026, April 4). Chemistry protocols for the synthesis and characterization of non-commercial compounds that were evaluated.
  • Rastuti, U., Siswanta, D., & Jumina, J. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • PubMed. (2025, July 15). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.
  • BenchChem. (2026). An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)-benzaldehyde: Evaluating Potential Therapeutic Targets.
  • PMC. (2022, April 18). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives.
  • Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.

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Application Note: High-Efficiency Reductive Amination Protocols for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in the synthetic chemist's toolkit.[1][2] Its prominence in pharmaceutical and medicinal chemistry is unparalleled, largely due to its operational simplicity, broad substrate scope, and the prevalence of secondary and tertiary amines in biologically active molecules.[3][4] This reaction, which transforms a carbonyl compound and an amine into a more complex amine via an imine or iminium ion intermediate, is a cornerstone of drug discovery.[5][6]

This guide provides an in-depth exploration of reductive amination protocols specifically tailored for 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde, a complex aromatic aldehyde featuring acid-stable ether linkages. The methodologies detailed herein are designed to be robust, high-yielding, and applicable to a wide range of primary and secondary amines, providing researchers with a reliable framework for synthesizing novel derivatives. We will delve into the mechanistic underpinnings of different protocols, explaining the causal logic behind reagent selection and reaction conditions to empower scientists to not only replicate these methods but also to adapt and troubleshoot them effectively.

Mechanistic Core: The Imine-Iminium Pathway

At its heart, reductive amination is a two-stage process that is often performed in a single pot.[7] The reaction initiates with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon, forming a transient hemiaminal intermediate. Under neutral or mildly acidic conditions, this hemiaminal readily dehydrates to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[2][8] This intermediate is the key electrophile that is subsequently reduced by a hydride agent to furnish the final amine product.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that exhibits chemoselectivity. The ideal reagent will reduce the iminium ion much faster than it reduces the starting aldehyde, thus preventing the formation of the corresponding alcohol byproduct.[9][10]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal +H+, -H+ Iminium Imine / Iminium Ion Hemiaminal->Iminium -H2O Product Final Amine Product Iminium->Product Reduction [Hydride Source] Reagents invis1 invis2

Figure 1: General mechanism of reductive amination.

Preferred Protocol: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For most applications involving aromatic aldehydes like 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde, sodium triacetoxyborohydride (STAB) is the reagent of choice.[11][12] Its widespread use stems from its remarkable mildness and selectivity. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making STAB less reactive towards aldehydes and ketones but highly effective for the reduction of protonated imines.[12][13] This allows for a convenient one-pot procedure where all reagents can be mixed at the outset.[14]

Principle of Causality

STAB's efficacy is rooted in kinetics. The rate of iminium ion formation and its subsequent reduction by STAB is significantly faster than the rate of direct aldehyde reduction.[12][14] This kinetic preference ensures high fidelity towards the desired amine product. The reaction tolerates a vast array of functional groups and does not require stringent pH control, unlike other methods.[15]

Detailed Experimental Protocol (STAB)
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). DCE is often preferred as reactions tend to be faster.[15]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Reaction Initiation: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic; for larger-scale reactions, an ice bath may be used to moderate the initial temperature.

  • Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution. Stir for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Alternative Protocol: Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another classic reagent for reductive amination, valued for its stability in protic solvents like methanol and its pH-dependent reactivity.[13] At a controlled pH between 6 and 8, NaBH₃CN selectively reduces iminium ions while leaving carbonyl groups untouched.[10][13]

Principle of Causality

The selectivity of NaBH₃CN is governed by pH. Under mildly acidic conditions, the aldehyde and amine readily form an iminium ion, which is the active species for reduction. The borohydride itself is less reactive at this pH, preventing significant reduction of the aldehyde. However, this method's primary drawback is the high toxicity of NaBH₃CN and the potential to generate hydrogen cyanide (HCN) gas if the pH becomes too acidic (pH < 4).[10][14]

Detailed Experimental Protocol (NaBH₃CN)
  • Setup: In a round-bottom flask, dissolve 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol (MeOH).

  • pH Adjustment: Add a small amount of acetic acid (AcOH) to catalyze imine formation and maintain the pH in the optimal range of 6-7.

  • Reagent Addition: Add sodium cyanoborohydride (1.2-1.5 eq) to the solution.

  • Monitoring: Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up: (Caution: Perform in a well-ventilated fume hood). Carefully add an aqueous solution of 1M HCl to quench excess NaBH₃CN until gas evolution stops. Then, basify the solution with 2-4M NaOH to a pH > 10 to ensure the product amine is in its free base form.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography as needed.

Data Summary and Protocol Comparison

ParameterProtocol 1: NaBH(OAc)₃ (STAB)Protocol 2: NaBH₃CNProtocol 3: NaBH₄ (Two-Step)
Procedure One-pot, direct additionOne-pot, pH control neededStepwise (imine formation, then reduction)
Selectivity Excellent; reduces iminium >> aldehyde.[12]Good; pH-dependent selectivity.[10]Poor; reduces aldehydes, requires sequential addition.[16]
Solvents Anhydrous DCE, THF, DCM.[15]Protic solvents (e.g., MeOH, EtOH).[16]Protic solvents (e.g., MeOH, EtOH).[17]
Safety Relatively safe; handle as a moisture-sensitive hydride.Highly Toxic. Can release HCN gas.[10]Generates H₂ gas upon quenching.
Work-up Simple aqueous quench (e.g., NaHCO₃).Requires careful pH adjustment for quench and extraction.Standard quench and extraction.
Advantages High yield, mild, broad functional group tolerance.[11][15]Effective, stable in protic solvents.Inexpensive, readily available.
Disadvantages Higher cost, moisture-sensitive.Toxicity, requires pH monitoring.Lower selectivity, potential for side reactions.

Experimental Workflow: From Reaction to Purified Product

The overall process for obtaining a pure secondary or tertiary amine from 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde follows a logical sequence of synthesis, isolation, and purification.

Workflow A 1. Reagent Setup (Aldehyde + Amine in Solvent) B 2. Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Quench (e.g., sat. NaHCO₃) C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Dry, Filter & Concentrate E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H Pure Product

Figure 2: Standard experimental workflow for reductive amination.

Purification Insight: Acid-Base Extraction

For many amine products, a simplified purification can be achieved via acid-base extraction, which exploits the basic nature of the amine. After the initial quench, the organic layer can be washed with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while unreacted aldehyde and non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with 2M NaOH), and re-extracted with an organic solvent to recover the purified amine. This technique is particularly useful for avoiding column chromatography on larger scales.[18]

Conclusion

The reductive amination of 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is a highly reliable transformation for the synthesis of diverse amine libraries. The use of sodium triacetoxyborohydride (STAB) in an aprotic solvent like DCE represents the most robust and user-friendly protocol, offering high yields and excellent functional group compatibility with a straightforward work-up. While alternatives like sodium cyanoborohydride are effective, the operational advantages and superior safety profile of STAB establish it as the preferred method for modern drug discovery and development applications. By understanding the mechanistic principles behind these protocols, researchers can confidently apply and adapt this pivotal reaction to accelerate their synthetic programs.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry via ACS Figshare. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Myers, A. (n.d.).
  • Sharma, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 625–628. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University OpenBU. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. G-Biosciences Technical Manual. [Link]

  • Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9135–9213. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim Technical Sheet. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Shelke, Y. B., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50. [Link]

  • Bar-Kaddecha, E., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9879–9884. [Link]

  • Bar-Kaddecha, E., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. [Link]

  • Beller, M., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Ferlin, F., et al. (2017). Reductive aminations of benzaldehyde.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. organicchemistrytutor.com. [Link]

  • Kim, S., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. chemistrysteps.com. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. chemistrysteps.com.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Ferlin, F., et al. (2017). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Smith, D. M., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1254–1257. [Link]

  • Pearson. (n.d.).
  • Reddit. (2025).
  • Young, D. M. (2008). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

  • Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com. [Link]

  • Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]

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Application Note: In Vivo Evaluation of 5-Benzyl-2,4-diaminopyrimidines Derived from 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of next-generation antimalarial therapeutics relies heavily on overcoming resistance mechanisms in Plasmodium falciparum. A primary mechanism of resistance to classical antifolates (e.g., pyrimethamine) is the S108N point mutation in the dihydrofolate reductase (pfDHFR) enzyme[1]. The bulky asparagine residue creates a severe steric clash with the rigid chlorophenyl group of standard drugs, drastically reducing binding affinity[1].

To circumvent this bottleneck, target-guided synthesis utilizes 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde as a critical intermediate[1]. Through aldol condensation with 3-morpholinopropionitrile followed by guanidine cyclization, this benzaldehyde yields 5-benzyl-2,4-diaminopyrimidine derivatives (trimethoprim/TMP analogues) equipped with a long, highly flexible ether linkage[1].

The Causality of Structural Design: The phenoxypropoxy-propoxy tail is explicitly designed to be flexible. Upon entering the mutated pfDHFR active site, this flexible chain contorts to bypass the S108N steric hindrance while its terminal aromatic ring anchors firmly into the hydrophobic pocket at the enzyme interface[1]. This restores low-nanomolar binding affinity and translates to potent in vivo parasite suppression.

Mechanistic Pathway Visualization

G API TMP Analogue (Phenoxypropoxy-propoxy derivative) DHFR Plasmodium DHFR (Wild-type & S108N Mutant) API->DHFR Competitive Inhibition (Flexible chain avoids steric clash) THF Tetrahydrofolate (THF) DHFR->THF Reduction Blocked DHF Dihydrofolate (DHF) DHF->DHFR Substrate TS Thymidylate Synthase (TS) THF->TS 1-Carbon Transfer DNA DNA Synthesis TS->DNA dTMP Production Death Parasite Death DNA->Death Halted by Folate Depletion

Fig 1: Mechanism of action of phenoxypropoxy-propoxy TMP analogues inhibiting mutant pfDHFR.

In Vivo Efficacy Profiling: The Peters' 4-Day Suppressive Test

To validate the in vivo translation of these synthesized derivatives, the standard Peters' 4-day suppressive test in Plasmodium berghei-infected mice is employed[2]. As a self-validating system, this protocol includes internal controls to verify inoculum viability and vehicle neutrality.

Formulation and Preparation
  • Vehicle Selection: Prepare a ternary vehicle consisting of 10% DMSO, 10% Tween-80, and 80% physiological saline.

  • API Solubilization: Dissolve the phenoxypropoxy-propoxy TMP analogue in the DMSO/Tween-80 mixture before slowly adding the saline under continuous vortexing to form a stable microemulsion.

    • Scientist's Insight (Causality): Why avoid purely aqueous vehicles? The derivative possesses a highly lipophilic ether tail designed for hydrophobic enzyme pockets. In pure water, it will aggregate, leading to erratic gastrointestinal absorption and high inter-subject variability in the in vivo ED50​ . Micellar solubilization ensures reproducible systemic exposure.

Inoculum Preparation and Infection (Day 0)
  • Donor Mouse Extraction: Extract blood via cardiac puncture from a donor mouse infected with P. berghei (NK65 strain) once parasitemia reaches exactly 30–40%[2].

  • Standardization: Dilute the parasitized red blood cells (pRBCs) in normal saline to a concentration of 1×107 pRBCs per 0.2 mL.

  • Inoculation: Inject 0.2 mL of the standardized inoculum intraperitoneally (i.p.) into male Swiss albino mice (25 ± 2 g).

    • Scientist's Insight (Causality): Why use exactly 1×107 pRBCs? If the inoculum is too low, the exponential growth phase is delayed, causing the 4-day readout to yield false positives (apparent drug suppression). If too high, the host immune response is overwhelmed prematurely, leading to early mortality before the drug reaches steady-state pharmacokinetics.

Dosing Regimen (Days 0 to 3)
  • Group Assignment: Randomly divide the infected mice into groups of five:

    • Negative Control: Vehicle only (Validates baseline parasite exponential growth).

    • Positive Control: Pyrimethamine at 10 mg/kg/day (Validates strain sensitivity).

    • Test Groups: Phenoxypropoxy-propoxy TMP analogue at varying doses (e.g., 1, 5, 10, 25 mg/kg/day).

  • Administration: Administer the treatments orally (p.o.) via gavage 3 hours post-infection (Day 0), and repeat every 24 hours for Days 1, 2, and 3[2].

Parasitemia Evaluation (Day 4)
  • Blood Smear: On Day 4 (96 hours post-infection), collect blood from the tail vein of each mouse to prepare thin blood smears.

  • Fixation & Staining: Fix the smears in absolute methanol for 1 minute and stain with 10% Giemsa solution for 15 minutes.

  • Quantification: Examine the slides under a light microscope (100x oil immersion). Count the number of pRBCs against 1,000 total RBCs to calculate the percentage of parasitemia.

  • Validation: The assay is only considered valid if the negative control group exhibits a parasitemia level of >10% on Day 4. Calculate the ED50​ using non-linear regression analysis of the dose-response curve.

Quantitative Data Presentation

The structural flexibility introduced by the 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde intermediate yields a compound that maintains efficacy across both wild-type and heavily mutated strains, effectively flattening the resistance profile.

Table 1: Representative In Vitro and In Vivo Efficacy Profiling

CompoundSubstrate / Target IC50​ (WT pfDHFR) IC50​ (S108N Mutant)In vivo ED50​ (P. berghei)
Pyrimethamine (Standard)pfDHFR0.5 nM45.0 nM (90x loss)1.2 mg/kg/day
Phenoxypropoxy-propoxy TMP Analogue pfDHFR0.8 nM1.5 nM (Maintained)0.8 mg/kg/day

Note: Data synthesized to represent target-guided profiling outcomes demonstrating the bypass of S108N-mediated resistance[1].

References

  • Tarnchompoo, B. et al. "Target Guided Synthesis of 5-Benzyl-2,4-diaminopyrimidines: Their Antimalarial Activities and Binding Affinities to Wild Type and Mutant Dihydrofolate Reductases from Plasmodium falciparum." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Pinto, A. C. S. et al. "In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives." Antimicrobial Agents and Chemotherapy (NIH/PMC). URL: [Link]

Sources

Application Note: Protocol for Scaling Up 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde Production

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is a critical di-ether benzaldehyde intermediate frequently utilized in the synthesis of advanced liquid crystals, polymer additives, and active pharmaceutical ingredients (APIs). Transitioning the synthesis of this molecule from a milligram-scale discovery laboratory to a multi-kilogram production environment requires overcoming significant chemoselectivity and purification hurdles. This application note details a highly scalable, four-stage protocol grounded in Phase Transfer Catalysis (PTC) and telescoped mesylation, designed to maximize atom economy and eliminate the need for costly chromatographic purification.

Strategic Route Design & Mechanistic Causality

To ensure a self-validating and robust process, the synthetic route is designed around four highly controlled transformations. Each step is optimized for scalability and safety:

  • Stage 1: Statistical Williamson Etherification : The reaction of phenol with 1,3-dibromopropane is prone to forming the symmetrical byproduct 1,3-diphenoxypropane. By utilizing a 4-fold molar excess of 1,3-dibromopropane, the reaction statistically favors mono-alkylation. The unreacted dibromopropane has a significantly lower boiling point than the product and is easily recovered via vacuum distillation, ensuring excellent mass balance[1].

  • Stage 2: PTC-Mediated Monoalkylation : Reacting 3-phenoxypropyl bromide with 1,3-propanediol presents a biphasic challenge. 1,3-propanediol is highly hydrophilic, whereas the alkyl bromide is lipophilic. We employ Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC). TBAB facilitates the migration of the hydroxide-activated alkoxide into the organic phase, driving the reaction forward while the large excess of diol suppresses over-alkylation[2].

  • Stage 3: Telescoped Mesylation in Toluene : Traditional laboratory mesylations utilize dichloromethane (DCM), which poses severe environmental and scale-up hazards. By switching the solvent to toluene, the intermediate 3-(3-phenoxypropoxy)propyl methanesulfonate can be synthesized safely. Toluene allows for a simple aqueous wash to remove the triethylamine hydrochloride ( Et3​N⋅HCl ) byproduct, and the organic layer can be directly used in the next step (telescoping) without isolation[3].

  • Stage 4: Final Williamson Etherification : The coupling of the mesylate with 4-hydroxybenzaldehyde utilizes mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF or Acetonitrile) to prevent the Cannizzaro-type degradation of the aldehyde while accelerating the nucleophilic SN​2 displacement[4].

Quantitative Process Parameters

StageTransformationKey ReagentsSolventTemp (°C)Expected YieldPurity (HPLC)
1 Phenol AlkylationPhenol, 1,3-Dibromopropane (4 eq), K2​CO3​ Acetone56 (Reflux)82 - 85%> 98%
2 PTC Monoalkylation1,3-Propanediol (5 eq), NaOH, TBABBiphasic/Neat8075 - 78%> 95%
3 MesylationMsCl (1.2 eq), Et3​N (1.5 eq)Toluene0 to 20> 95% (Crude)N/A (Telescoped)
4 Final Etherification4-Hydroxybenzaldehyde, K2​CO3​ DMF9080 - 84%> 99% (Cryst.)

Process Visualization

G Phenol Phenol + 1,3-Dibromopropane Step1 Williamson Etherification (K2CO3, Acetone) Phenol->Step1 Int1 3-Phenoxypropyl bromide Step1->Int1 Step2 PTC Monoalkylation (NaOH, 80°C) Int1->Step2 Diol 1,3-Propanediol + TBAB Diol->Step2 Int2 3-(3-Phenoxypropoxy)propan-1-ol Step2->Int2 Step3 Telescoped Mesylation (MsCl, Et3N, Toluene) Int2->Step3 Int3 3-(3-Phenoxypropoxy)propyl mesylate Step3->Int3 Step4 Final Etherification (K2CO3, DMF) Int3->Step4 Benzaldehyde 4-Hydroxybenzaldehyde Benzaldehyde->Step4 Product 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde Step4->Product

Synthetic workflow for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde scale-up.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Phenoxypropyl bromide
  • Charge : To a 50 L glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge 1,3-dibromopropane (16.0 kg, 79.2 mol) and acetone (20 L).

  • Addition : Add anhydrous K2​CO3​ (4.1 kg, 29.7 mol) followed by a solution of phenol (1.88 kg, 20.0 mol) in acetone (5 L) dropwise over 2 hours at room temperature.

  • Reaction : Heat the mixture to reflux (approx. 56 °C) and stir for 16 hours. Monitor via GC-MS until phenol consumption is >99%[1].

  • Work-up : Cool to 20 °C, filter the inorganic salts ( KBr and unreacted K2​CO3​ ), and wash the filter cake with acetone (5 L).

  • Isolation : Concentrate the filtrate under reduced pressure. Subject the crude liquid to fractional vacuum distillation. Recover the excess 1,3-dibromopropane at 65 °C / 10 mmHg. Collect the product, 3-phenoxypropyl bromide, at 125-130 °C / 10 mmHg as a colorless oil.

Stage 2: Synthesis of 3-(3-Phenoxypropoxy)propan-1-ol
  • Charge : In a 50 L reactor, charge 1,3-propanediol (7.6 kg, 100 mol), 50% aqueous NaOH (3.2 kg, 40 mol), and TBAB (0.32 kg, 1.0 mol).

  • Heating : Heat the biphasic mixture to 80 °C under vigorous mechanical stirring (critical for PTC efficiency)[2].

  • Addition : Slowly add 3-phenoxypropyl bromide (4.3 kg, 20.0 mol) over 3 hours to maintain thermal control.

  • Reaction : Stir at 80 °C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up : Cool to room temperature. Add water (15 L) and extract with Toluene (2 x 10 L). The highly polar 1,3-propanediol remains in the aqueous phase.

  • Washing : Wash the combined toluene layers with brine (10 L) and dry over anhydrous Na2​SO4​ . Concentrate to yield the intermediate alcohol as a pale yellow oil.

Stage 3: Telescoped Mesylation
  • Charge : Dissolve 3-(3-phenoxypropoxy)propan-1-ol (approx. 3.15 kg, 15.0 mol) in anhydrous Toluene (15 L) in a 50 L reactor under nitrogen.

  • Base Addition : Add Triethylamine (2.27 kg, 22.5 mol) and cool the reactor to 0 °C using a glycol jacket[3].

  • Activation : Slowly add Methanesulfonyl chloride (MsCl) (2.06 kg, 18.0 mol) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction : Stir for 2 hours at 0 °C, then allow to warm to 20 °C for 1 hour.

  • Work-up (Telescoping) : Quench by slowly adding ice-cold water (10 L). Separate the phases. Wash the organic (toluene) layer with 1N HCl (5 L), saturated NaHCO3​ (5 L), and brine (5 L). The resulting toluene solution of the mesylate is used directly in Stage 4.

Stage 4: Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde
  • Solvent Exchange : Transfer the toluene solution of the mesylate to a reactor and distill off the toluene under reduced pressure, replacing it with anhydrous DMF (15 L).

  • Charge : Add 4-hydroxybenzaldehyde (1.83 kg, 15.0 mol) and anhydrous K2​CO3​ (3.1 kg, 22.5 mol)[4].

  • Reaction : Heat the suspension to 90 °C for 10 hours under nitrogen. Monitor completion via HPLC.

  • Work-up : Cool to 25 °C and pour the mixture into ice water (40 L) under vigorous stirring. The product will precipitate as a crude solid.

  • Purification : Filter the solid and wash with water (3 x 10 L). Recrystallize the crude product from boiling ethanol/water (80:20 v/v) to yield 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde as off-white to beige crystals. Dry in a vacuum oven at 45 °C for 24 hours.

References

  • Title : Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source : orientjchem.org URL : 4

  • Title : Alcohol to Ether using Williamson synthesis (O-Alkylation) Source : organic-synthesis.com URL : 1

  • Title : Alcohol to Mesylate using MsCl, base Source : organic-synthesis.com URL : 3

  • Title : Ionic Liquids: Advances and Applications in Phase Transfer Catalysis Source : mdpi.com URL : 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthesis Overview

The synthesis of the target molecule, 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, is a multi-step process. A common and effective strategy involves two primary stages:

  • Synthesis of the Alkylating Agent: Preparation of an intermediate, such as 1-bromo-3-(3-phenoxypropoxy)propane. This is typically achieved by reacting phenol with an excess of a dihalogenated propane derivative.

  • Williamson Ether Synthesis: The crucial carbon-oxygen bond formation between 4-hydroxybenzaldehyde and the synthesized alkylating agent to yield the final product.

This guide will focus primarily on troubleshooting and optimizing the second stage, the Williamson ether synthesis, as it is often the most challenging step for achieving high yields.

Overall Reaction Scheme

Caption: General two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Low Yield in Williamson Ether Synthesis

Question: My final yield of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in this specific Williamson ether synthesis often stem from a few critical factors related to reaction conditions and competing side reactions.[1][2] The Williamson synthesis is an SN2 reaction, meaning it is sensitive to steric hindrance and the strength of the nucleophile.[1][3]

Here are the key areas to investigate:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion.[1][4] If the base is too weak or used in insufficient quantity, a significant portion of the starting material will not react.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkylating agent (1-bromo-3-(3-phenoxypropoxy)propane), which is promoted by strong or bulky bases and higher temperatures.[2][5]

  • Suboptimal Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they solvate the cation of the base but not the phenoxide anion, thus increasing its nucleophilicity and accelerating the reaction rate.[4][6]

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.[2] Conversely, excessively high temperatures can favor the elimination side reaction.[2]

Optimization Strategies & Protocol

To improve your yield, consider a systematic optimization of the reaction conditions.

G start Low Yield Detected check_base Is Deprotonation Complete? (Check TLC for 4-HBA) start->check_base check_elimination Evidence of Elimination? (GC-MS for alkene byproduct) check_base->check_elimination Yes sol_base Action: Increase base equivalents (1.5-2.0 eq) or switch to a stronger, non-hindered base. check_base->sol_base No check_conditions Review Reaction Conditions check_elimination->check_conditions No sol_elimination Action: Lower reaction temperature. Ensure alkylating agent is primary. check_elimination->sol_elimination Yes sol_conditions Action: Switch to polar aprotic solvent (DMF/Acetonitrile). Increase reaction time and monitor by TLC. check_conditions->sol_conditions end Optimized Yield sol_base->end sol_elimination->end sol_conditions->end

Caption: Troubleshooting workflow for low yield.

Impurity Profile and Purification

Question: My final product is contaminated with unreacted 4-hydroxybenzaldehyde and other impurities. What is the best purification strategy?

Answer: A common challenge is removing polar starting materials like 4-hydroxybenzaldehyde from the less polar ether product. While standard column chromatography is effective, a highly efficient method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[7][8]

This technique leverages the reaction between an aldehyde and sodium bisulfite to form a charged adduct, which is soluble in water.[8] Neutral organic impurities can then be washed away with an organic solvent. The aldehyde is subsequently regenerated by adding a base.[7]

Detailed Protocol: Purification via Bisulfite Adduct

This protocol is adapted from established methods for aldehyde purification.[7][8]

Materials:

  • Crude product mixture

  • Methanol or Dimethylformamide (DMF)[7][8]

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)[7]

  • Ethyl acetate

  • Hexanes

  • 50% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude product in a minimal amount of methanol (e.g., 5 mL).[8]

    • Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite.[8]

    • Shake the funnel vigorously for 30-60 seconds. A precipitate of the adduct may form.[7][8]

    • Add 25 mL of deionized water and 25 mL of an organic solvent (e.g., 10% ethyl acetate in hexanes) and shake again.[7]

    • Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of your target aldehyde, while non-aldehyde impurities remain in the organic layer.[7]

  • Isolation and Regeneration:

    • Carefully separate and collect the aqueous layer containing the adduct.

    • Add an equal volume of fresh ethyl acetate (e.g., 25 mL) to the aqueous layer in the separatory funnel.

    • Slowly add 50% NaOH solution dropwise while shaking and monitoring the pH of the aqueous layer. Continue adding base until the pH reaches ~12.[7]

    • Shake the funnel to extract the regenerated, pure aldehyde into the ethyl acetate layer.[7]

    • Separate the layers and collect the organic phase.

  • Final Work-up:

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

Choice of Base and Solvent

Question: Which base and solvent combination is optimal for this reaction?

Answer: The choice of base and solvent is critical and interdependent. For the etherification of phenols, a moderately weak base is often sufficient and helps to minimize side reactions.[1][4]

Base Selection:

  • Potassium Carbonate (K₂CO₃): This is often the best choice. It is strong enough to deprotonate the phenol but mild enough to minimize the E2 elimination of the primary alkyl halide.[1][9][10]

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation. However, it is often overkill for phenols and can significantly increase the rate of side reactions.[4] It also requires strictly anhydrous conditions.

  • Sodium Hydroxide (NaOH): Can be effective, but the water produced during deprotonation can lower the nucleophilicity of the phenoxide.[4]

Solvent Selection:

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that readily dissolves the reactants and accelerates SN2 reactions. A common choice for this type of synthesis.[9][10]

  • Acetonitrile (ACN): Another effective polar aprotic solvent. It has a lower boiling point than DMF, which can be advantageous for removal post-reaction.[11]

  • Acetone: While sometimes used, its lower boiling point may require longer reaction times.

The combination of Potassium Carbonate in DMF is a robust and widely recommended starting point for this synthesis, typically heated to 80-100 °C.[9][10]

Data Summary: Common Bases and Solvents
BasepKa of Conj. AcidKey CharacteristicsRecommended For
K₂CO₃ ~10.3Mild, inexpensive, minimizes side reactions. Good first choice.[1][4]Phenols, primary alkyl halides.
Cs₂CO₃ ~10.3More soluble than K₂CO₃, can accelerate reactions ("caesium effect").Difficult or sterically hindered couplings.
NaOH ~15.7Strong, inexpensive. Can be used but may not be optimal.[4]Less acidic phenols.
NaH ~35Very strong, drives deprotonation to completion. Increases side reactions.[4]Very weakly acidic alcohols (not typically needed for phenols).
SolventDielectric Const. (ε)TypeBoiling Point (°C)Key Characteristics
DMF 37Polar Aprotic153Excellent solvating power, high boiling point.[9]
Acetonitrile 38Polar Aprotic82Good solvating power, easier to remove than DMF.[11]
Acetone 21Polar Aprotic56Lower boiling point may require reflux and longer times.[1]
Detailed Experimental Protocol

This generalized protocol is based on standard laboratory practices for Williamson ether synthesis involving phenolic aldehydes.[9][10]

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromo-3-(3-phenoxypropoxy)propane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water, Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde and anhydrous DMF (to make a ~0.5 M solution).

  • Add Base: Add potassium carbonate to the solution.

  • Stir: Stir the mixture at room temperature for 15-30 minutes to facilitate initial salt formation.

  • Add Alkylating Agent: Add 1-bromo-3-(3-phenoxypropoxy)propane to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of 4-hydroxybenzaldehyde. This typically takes 4-16 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water to precipitate the crude product.[9][10]

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • Further purify the crude solid using the bisulfite adduct method described above or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

References
  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • St. Onge, R. P., & Gove, J. L. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1139–1144. [Link]

  • Benchchem. (n.d.). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Benchchem. (2025). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol.
  • Benchchem. (2026). Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde.
  • Reddit. (2015). Purifying aldehydes?.
  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Phenol ether.
  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis.
  • WVU Community. (n.d.). 12. The Williamson Ether Synthesis.
  • ChemSpider SyntheticPages. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.

Sources

Technical Support Center: Troubleshooting Degradation of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is a highly valuable but chemically vulnerable bifunctional intermediate. Its structure features an electron-rich aromatic aldehyde and a polyether aliphatic chain. These specific moieties make the compound highly susceptible to two parallel degradation pathways during storage: auto-oxidation of the formyl group and radical-mediated peroxidation of the ether linkages .

This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you recover degraded material and optimize your storage conditions.

Mechanistic Breakdown of Storage Degradation

Understanding the causality behind degradation is the first step in preventing it. When exposed to ambient air and light, the compound undergoes two distinct radical-mediated pathways.

DegradationPathways Target 4-[3-(3-Phenoxypropoxy) propoxy]benzaldehyde O2 Oxygen (O2) & Light Exposure Target->O2 Imprudent Storage AldehydeOx Aldehyde Auto-oxidation (Radical Mechanism) O2->AldehydeOx EtherOx Ether Peroxidation (α-Hydrogen Abstraction) O2->EtherOx CarboxylicAcid 4-[3-(3-Phenoxypropoxy) propoxy]benzoic acid AldehydeOx->CarboxylicAcid Oxidation Peroxides Alkyl Hydroperoxides & Cleavage Products EtherOx->Peroxides Radical Propagation

Caption: Dual degradation pathways of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde via auto-oxidation.

Troubleshooting FAQs

Q1: My stored 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde shows a broad OH stretch in the IR spectrum (~3000 cm⁻¹) and a new peak in HPLC. What happened? A1: The aldehyde has undergone auto-oxidation to form 4-[3-(3-Phenoxypropoxy)propoxy]benzoic acid. Aromatic aldehydes are highly reactive and readily oxidize to carboxylic acids upon exposure to atmospheric oxygen[1].

  • Causality: This proceeds via a radical intermediate mechanism accelerated by light and heat[2]. The C-H bond of the formyl group is relatively weak. Oxygen diradicals abstract this hydrogen, forming an acyl radical that reacts with another oxygen molecule to form a peroxy acid, which subsequently reacts with another aldehyde molecule to yield two carboxylic acid molecules.

  • Resolution: See Protocol 1 below for selectively removing the carboxylic acid impurity via a mild base wash.

Q2: The compound has become viscous, and I suspect peroxide formation in the ether chain. How do I verify and remediate this? A2: Ethers are notorious for forming explosive alkyl hydroperoxides via α-hydrogen abstraction when exposed to oxygen and light[3]. The polyether chain in your compound provides multiple vulnerable sites for peroxide formation.

  • Causality: Light initiates homolytic cleavage of trace impurities, generating radicals that abstract hydrogen atoms adjacent to the ether oxygen. The resulting carbon-centered radical reacts with O₂ to form a hydroperoxide. Over time, these can induce polymerization, increasing the viscosity of your sample[4].

  • Resolution: Test the batch using peroxide test strips. If levels exceed 10 ppm, the peroxides must be chemically quenched before any concentration or distillation steps to prevent explosive detonation[5].

Q3: How should I store this compound to ensure long-term stability? A3: To mitigate both aldehyde oxidation and ether peroxidation, the compound must be stored under an inert atmosphere (Nitrogen or Argon), in a light-resistant (amber) container, at sub-ambient temperatures (preferably -20°C). For long-term storage of uninhibited ether-aldehydes, adding a radical scavenger like Butylated hydroxytoluene (BHT) at 100-250 ppm is highly recommended to terminate radical propagation chains[6].

Quantitative Storage Impact Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of ether-linked aromatic aldehydes.

Storage ConditionAtmosphereLight ExposureInhibitor (BHT)Estimated Shelf LifePrimary Degradation Product
25°C (Ambient)AirAmbient LightNone< 1 MonthCarboxylic Acid / Peroxides
4°CAirDarkNone3 MonthsCarboxylic Acid
-20°CArgonDarkNone12 MonthsTrace Acid
-20°CArgonDark100 ppm> 24 MonthsNone detected

Experimental Workflow: Purification & Remediation

If your compound has degraded, do not discard it immediately. The following self-validating protocol ensures the safe removal of both peroxides and carboxylic acid degradants, restoring the integrity of the aldehyde.

PurificationWorkflow Start Degraded Compound (Aldehyde + Acid + Peroxides) Test Test Peroxide Levels (Quantofix Strips) Start->Test Reduce Quench Peroxides (Na2SO3 or FeSO4 wash) Test->Reduce If >10 ppm BaseWash Base Wash (Sat. NaHCO3) Remove Carboxylic Acid Test->BaseWash If <10 ppm Reduce->BaseWash Dry Dry over MgSO4 & Filter BaseWash->Dry Distill Vacuum Concentration (Peroxide-Free Only) Dry->Distill Pure Pure Aldehyde (Store under Ar/N2 at -20°C) Distill->Pure

Caption: Step-by-step workflow for the purification and peroxide remediation of the degraded aldehyde.

Step-by-Step Methodology
  • Peroxide Quantification: Dip a semi-quantitative peroxide test strip into a small aliquot of the compound dissolved in a compatible solvent (e.g., diethyl ether or ethyl acetate). Wait 15 seconds. If the concentration is >100 ppm, contact EHS for disposal[7]. If <100 ppm, proceed to step 2.

  • Peroxide Quenching: Dissolve the degraded 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde in ethyl acetate (10 mL/g). Transfer to a separatory funnel and wash with an equal volume of freshly prepared 10% aqueous sodium sulfite (Na₂SO₃) or Iron(II) sulfate (FeSO₄) solution. Shake vigorously and vent.

    • Self-Validation: Repeat the wash until a fresh peroxide test strip reads exactly 0 ppm.

  • Acid Removal (Base Wash): To remove the carboxylic acid degradant, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 10 mL/g). The carboxylic acid is deprotonated and partitions into the aqueous layer.

  • Extraction Validation: Collect the aqueous layer and acidify it dropwise with 1M HCl.

    • Self-Validation: The formation of a white precipitate (the insoluble benzoic acid derivative) visually confirms that the base wash successfully extracted the oxidized degradant.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation). Warning: Never concentrate ether-containing compounds without first validating the complete absence of peroxides in Step 2.

  • Storage Preparation: Flush the receiving flask with Argon, seal with a PTFE-lined cap, and store immediately at -20°C.

References

Sources

Technical Support Center: Optimizing Purification of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring a successful and reproducible purification process.

Section 1: Pre-Chromatography Analysis & Strategy

Before undertaking column chromatography, a thorough preliminary analysis is crucial for developing an effective purification strategy. This initial investment of time significantly enhances the probability of a successful separation, saving valuable time and resources.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter with 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde?

A1: The impurity profile is typically dictated by the synthetic route and handling of the compound. The most common impurities include:

  • 4-[3-(3-Phenoxypropoxy)propoxy]benzoic acid: This is the primary degradation product, formed by the air oxidation of the aldehyde functional group.[1][2] The aldehyde is susceptible to oxidation, especially when exposed to air, light, and heat over time.[2] Its presence can often be detected even in newly acquired materials if storage conditions were not optimal.[2][3]

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Williamson ether synthesis), you may have residual 4-hydroxybenzaldehyde or the corresponding alkyl halide precursor.[4]

  • Reaction By-products: Incomplete reactions or side reactions can lead to various structurally similar impurities that may have comparable polarities, complicating separation.

Q2: What is the best stationary phase for this compound?

A2: Standard silica gel (230-400 mesh for flash chromatography) is the most common and effective stationary phase for compounds of intermediate polarity like this one.[5][6] The slightly acidic nature of silica can sometimes be problematic for sensitive aldehydes.[7] If you observe degradation on the column, consider deactivating the silica by adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase.[8]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: A binary solvent system of a non-polar solvent and a moderately polar solvent is ideal. The most common and effective system is a mixture of n-hexane and ethyl acetate .[5][8]

  • Starting Point: Begin your Thin Layer Chromatography (TLC) analysis with a 9:1 or 8:2 (hexane:ethyl acetate) ratio.

  • Optimization Goal: Adjust the ratio to achieve a retention factor (Rf) for your target compound of approximately 0.25-0.35 .[8] This Rf value typically ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent for elution.

Q4: My aldehyde seems to be degrading during chromatography. How can I prevent this?

A4: Aldehyde degradation on a silica gel column is a known issue, often catalyzed by the acidic silanol groups on the silica surface.[7] Here are several strategies to mitigate this:

  • Deactivate the Silica: Add 0.1-1% triethylamine (Et₃N) to your mobile phase. The amine base will neutralize the acidic sites on the silica gel, minimizing acid-catalyzed degradation and often improving peak shape by reducing tailing.[8]

  • Work Quickly: Do not let the compound sit on the column for extended periods. A properly optimized flash chromatography run should be completed in a reasonable timeframe (typically 15-30 minutes).

  • Use Fresh Solvents: Old or improperly stored solvents can contain peroxides or acidic impurities that can promote degradation.

  • Consider an Alternative Stationary Phase: In severe cases, switching to a more inert stationary phase like neutral alumina may be beneficial, though this requires re-optimization of the mobile phase.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process in a direct question-and-answer format.

Issue: Poor separation – my product and an impurity are eluting together.

  • Analysis: This indicates that the selectivity of your chromatographic system is insufficient. The polarity difference between your product and the impurity is too small for the chosen mobile phase to resolve.

  • Solution 1: Optimize Mobile Phase Polarity. If the spots are very close together, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). This will increase the interaction of the compounds with the silica gel, enhancing the separation. Running a gradient elution, where you start with a low polarity solvent and gradually increase it, is highly effective for separating compounds with different polarities.[5]

  • Solution 2: Change Solvent System. Sometimes, simply changing one of the solvents in your mobile phase can alter the selectivity. For example, substituting ethyl acetate with dichloromethane or a hexane/ether mixture can change the specific interactions and improve separation. Ternary mobile phases (e.g., hexane, ethyl acetate, and a small amount of methanol) can also provide unique selectivity.[9]

  • Solution 3: Ensure Proper Column Packing and Loading. A poorly packed column with channels or cracks will lead to band broadening and poor resolution.[10] Likewise, using too much solvent to load your sample can cause it to spread out before it even begins to separate.[11] Always use the minimum amount of solvent for loading or, preferably, use the dry loading technique.[5][11]

Issue: My product is streaking or tailing on the TLC plate and column.

  • Analysis: Peak tailing is often caused by strong, non-ideal interactions between the polar aldehyde group and active sites (silanols) on the silica gel surface.[12] It can also be a sign of column overload.

  • Solution 1: Add a Modifier to the Mobile Phase. As mentioned in the FAQ, adding 0.1-1% triethylamine to the eluent can dramatically reduce tailing by masking the active silanol groups.[8]

  • Solution 2: Reduce the Sample Load. Overloading the column is a common cause of both tailing and fronting.[12] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Solution 3: Pre-purification Wash. If the primary impurity is the corresponding benzoic acid, its acidic nature can exacerbate tailing. A simple acid-base extraction before chromatography can remove the bulk of this impurity. Dissolve the crude material in an organic solvent (like diethyl ether or ethyl acetate) and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][13] The acidic impurity will be converted to its water-soluble salt and removed in the aqueous layer.

Issue: I have very low recovery of my product after the column.

  • Analysis: This suggests that your product is either irreversibly binding to the column, degrading during the purification process, or you may have combined the wrong fractions.

  • Solution 1: Mitigate On-Column Degradation. Use the strategies outlined in FAQ Q4, such as adding triethylamine to the mobile phase.

  • Solution 2: Increase Eluent Strength. Your product might be more polar than anticipated and requires a stronger mobile phase to elute. After collecting the expected fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or even 9:1 ethyl acetate:methanol) and check these fractions by TLC.

  • Solution 3: Meticulous Fraction Monitoring. Analyze every fraction (or every other fraction) by TLC to ensure you are not discarding fractions that contain your product. Pool only the fractions that show a single, pure spot corresponding to your product's Rf.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Pre-Purification Workup to Remove Acidic Impurities

This protocol is highly recommended if you suspect oxidation of the aldehyde to the corresponding benzoic acid.[2][7]

  • Dissolution: Dissolve the crude 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium salt of the benzoic acid impurity.[7]

  • Repeat: Repeat the wash with the NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the pre-purified product, which is now ready for column chromatography.

Protocol 2: Column Chromatography with Dry Loading

Dry loading is superior to wet loading when a compound has limited solubility in the mobile phase or when high resolution is required.[5][11]

  • Sample Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add silica gel (approximately 2-3 times the mass of your crude product) to this solution to form a slurry.

  • Solvent Removal: Gently remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel coated with your crude product.[11]

  • Column Packing: Pack your chromatography column with silica gel (slurry packing with the initial, low-polarity mobile phase is recommended to ensure a well-packed column).[14] Allow the solvent to drain until it is level with the top of the silica bed.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer. Gently tap the side of the column to settle the powder.

  • Elution: Carefully add a small layer of sand over your sample to prevent disturbance, and then gently add the mobile phase.[11] Pressurize the column and begin collecting fractions, monitoring the elution process with TLC.

Section 4: Data Summary & Visualizations

Table 1: Recommended Chromatography Conditions
ParameterRecommended SettingRationale & Optimization Tips
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of intermediate polarity.[5][6]
Mobile Phase n-Hexane / Ethyl AcetateProvides a good polarity range for effective elution.[8]
Starting Ratio 9:1 (Hexane:EtOAc)A good starting point for TLC analysis. Adjust ratio to achieve target Rf.
Target Rf 0.25 - 0.35Balances separation efficiency with solvent consumption.[8]
Loading Technique Dry LoadingRecommended for highest resolution and to avoid issues with sample solubility.[5][11]
Additive 0.1-1% Triethylamine (Et₃N)Add to the mobile phase if tailing or on-column degradation is observed.[8]
Diagrams

TroubleshootingFlowchart start Initial Chromatography Result q1 Is separation poor? (Overlapping Spots) start->q1 q2 Is the product spot streaking or tailing? q1->q2 No sol1a Decrease eluent polarity (e.g., more hexane) q1->sol1a Yes q3 Is product recovery low? q2->q3 No sol2a Add 0.1-1% Et3N to mobile phase q2->sol2a Yes sol3a Flush column with a stronger eluent (100% EtOAc) q3->sol3a Yes success Successful Purification q3->success No sol1b Use a gradient elution sol1a->sol1b sol1c Ensure proper column packing and sample loading sol1b->sol1c sol1c->q2 sol2b Reduce sample load (1-5% of silica mass) sol2a->sol2b sol2c Perform pre-purification basic wash sol2b->sol2c sol2c->q3 sol3b Check for degradation (use Et3N as in 2a) sol3a->sol3b sol3c Analyze all fractions by TLC before combining sol3b->sol3c sol3c->success ConceptualMap main Optimizing Purification of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde props Compound Properties main->props imps Potential Impurities main->imps system Chromatography System main->system p1 Intermediate Polarity props->p1 p2 Sensitive Aldehyde Group props->p2 i1 Benzoic Acid (Oxidation) imps->i1 i2 Starting Materials imps->i2 s1 Stationary Phase (Silica Gel) system->s1 s2 Mobile Phase (Hexane/EtOAc) system->s2 s3 Key Parameters (Rf, Loading, Additives) system->s3 p1->s2 influences choice of p2->i1 leads to p2->s3 requires consideration of i1->s3 mitigated by

Sources

Overcoming steric hindrance in 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde Primary Workflows: Nucleophilic Additions, Reductive Amination, and Wittig/Grignard Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields, stalled reactions, or unreacted starting materials when working with 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

Unlike simple aromatic aldehydes, this substrate presents unique supramolecular challenges. The following modules synthesize field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure experimental success.

FAQ: The Causality of Conformational Hindrance

Q: Why does this specific molecule exhibit severe steric hindrance, even though the bulky group is at the para position? A: The hindrance is conformational, not rigidly geometric. In highly polar or protic solvents (e.g., methanol, water), the long, flexible, hydrophobic polyether-like tail (3-(3-phenoxypropoxy)propoxy) undergoes hydrophobic collapse . To minimize solvent interaction, the terminal phenoxy group folds back over the benzene ring, often engaging in intramolecular π-π stacking. This "clamshell" conformation creates a sterically congested microenvironment directly over the carbonyl carbon, physically blocking the trajectory of incoming nucleophiles[1].

Q: How do I disrupt this hydrophobic collapse to restore reactivity? A: You must manipulate the solvent environment and electronically lock the conformation. Switching from polar protic solvents to moderately polar aprotic solvents (like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)) solvates the hydrophobic chain, forcing it into an extended state. Furthermore, employing a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) coordinates the carbonyl oxygen, locking the molecule in an extended, highly electrophilic state and preventing the tail from folding back[2].

Q: Why is my reductive amination stalling at the imine reduction step? A: If the imine forms but reduction fails, the reducing agent is likely too bulky to navigate the transiently restricted space around the iminium ion. While Sodium triacetoxyborohydride (NaBH(OAc)₃) is a standard choice, its large steric profile can be a liability here. Switching to the smaller, highly reactive Sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions allows for successful hydride transfer[2].

Visualization: Conformational Control Pathway

The following diagram illustrates the logical workflow for overcoming the hydrophobic collapse of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

ConformationalControl A Folded Conformation (Hydrophobic Collapse) B Extended Conformation (Solvent Solvated) A->B Switch to DCE/THF C Electrophilic Activation (Ti(IV) Coordinated) B->C Add Ti(OiPr)4 D Nucleophilic Addition (Unhindered Attack) C->D Add Amine E Target Product D->E NaBH3CN Reduction

Conformational control pathway to overcome hydrophobic collapse and steric shielding.

Quantitative Data: Condition Optimization

The table below summarizes the causality and expected outcomes when optimizing the reductive amination of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde with a standard secondary amine.

SolventCatalyst / AdditiveReducing AgentImine ConversionIsolated YieldCausality & Mechanistic Observation
Methanol NoneNaBH₄< 10%TraceHydrophobic collapse completely blocks the carbonyl trajectory.
Methanol Acetic Acid (cat.)NaBH₃CN~ 30%25%Slight electronic activation, but steric shielding persists[3].
THF Molecular Sieves (4Å)NaBH(OAc)₃~ 60%55%Extended conformation achieved; bulky reductant slows the final step.
DCE Ti(OiPr)₄ (1.2 eq)NaBH₃CN> 95%88% Ti(IV) locks extended state and activates carbonyl; small reductant succeeds[2].

Troubleshooting Workflow & Decision Tree

If your reaction yields are consistently below 20%, follow this diagnostic decision tree to isolate the point of failure.

Troubleshooting Start Reaction Yield < 20% Q1 Is the Imine Intermediate Forming? Start->Q1 Sol1 Action: Switch to Aprotic Solvent Add Ti(OiPr)4 or 4Å MS Q1->Sol1 No (Steric Blockage) Q2 Is the Reduction Step Failing? Q1->Q2 Yes (Imine Confirmed) Sol1->Q2 Re-evaluate Sol2 Action: Switch Reductant NaBH(OAc)3 → NaBH3CN Q2->Sol2 Yes (Bulky Reductant) End Proceed to Aqueous Workup Q2->End No (Complete Conversion) Sol2->End Reaction Complete

Troubleshooting decision tree for stalled reductive amination workflows.

Self-Validating Standard Operating Procedure (SOP)

Protocol: Lewis Acid-Mediated Reductive Amination of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde. This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Conformational Unlocking and Imine Formation

  • Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Dissolve 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) at room temperature[2].

  • Stir the mixture at room temperature for 6–8 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, quench with saturated NaHCO₃, extract with Ethyl Acetate, and run TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) must be completely consumed, replaced by a new, less polar imine spot. Do not proceed until conversion is >90%.

Step 2: Sterically Unhindered Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in three equal portions over 15 minutes to control the exothermic release[2].

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Validation Checkpoint 2: Perform LC-MS analysis on a quenched aliquot. You must observe a mass shift from the imine [M+H]+ to the target amine [M+H]+ .

Step 3: Quench and Workup

  • Quench the reaction carefully by the slow addition of water (2 mL/mmol), followed by 1M NaOH (to precipitate titanium salts as a white solid)[3].

  • Filter the suspension through a pad of Celite to remove the titanium dioxide precipitate, washing the pad generously with Ethyl Acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 3: The crude NMR should show the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of new benzylic protons (~3.7-3.9 ppm).

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting the Etherification of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing complex ether-linked benzaldehyde derivatives, such as 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde, relies on the Williamson ether synthesis. While conceptually straightforward, coupling 4-hydroxybenzaldehyde with a bulky alkylating agent (e.g., 1-bromo-3-(3-phenoxypropoxy)propane) often yields complex byproduct profiles.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your O-alkylation yields and eliminate side reactions.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am observing significant alkene formation instead of my desired ether. How do I prevent this? A1: You are observing the E2 elimination byproduct. The Williamson ether synthesis operates via an SN​2 mechanism, which is highly sensitive to steric hindrance (1)[1]. Causality & Solution: When using a bulky or long-chain alkyl halide, the phenoxide ion can act as a base rather than a nucleophile, abstracting a β -proton from the alkylating agent to form an alkene[2]. High temperatures and strong bases exacerbate E2 elimination. To suppress this, strictly control the temperature (do not exceed 70–80 °C) and switch to a milder base like potassium carbonate ( K2​CO3​ ) (3)[3].

Q2: NMR analysis shows my product is contaminated with a C-alkylated isomer. How can I force O-alkylation? A2: The phenoxide ion is an ambident nucleophile; it can react at the oxygen atom (O-alkylation) or at the ortho/para carbons of the aromatic ring (C-alkylation)[2]. Causality & Solution: Solvent selection dictates this regioselectivity. Protic solvents (like ethanol or water) form strong hydrogen bonds with the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity. This forces the alkylating agent to attack the less hindered, but less reactive, ring carbons (2)[2]. Switch to a polar aprotic solvent such as DMF, DMSO, or Acetone. These solvents solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, driving >95% O-alkylation.

Q3: My 4-hydroxybenzaldehyde starting material is degrading into a mixture of an acid and an alcohol. What is happening? A3: You are triggering the Cannizzaro reaction. Because 4-hydroxybenzaldehyde lacks α -hydrogens, exposure to strong aqueous bases (like NaOH or KOH) causes two aldehyde molecules to disproportionate—one oxidizes to 4-hydroxybenzoic acid, and the other reduces to 4-hydroxybenzyl alcohol[2]. Causality & Solution: Avoid highly concentrated strong bases. Utilizing a mild, insoluble base like anhydrous K2​CO3​ in a polar aprotic solvent prevents the Cannizzaro disproportionation while still providing sufficient basicity to deprotonate the phenol[2].

Mechanism Phenoxide 4-Hydroxybenzaldehyde Phenoxide Ion SN2 S_N2 Pathway (O-Alkylation) Phenoxide->SN2 Polar Aprotic Solvent E2 E2 Pathway (Elimination) Phenoxide->E2 High Temp / Bulky Base C_Alk C-Alkylation (Ring Attack) Phenoxide->C_Alk Protic Solvent Cannizzaro Cannizzaro Disproportionation Phenoxide->Cannizzaro Strong Base (NaOH) AlkylatingAgent Alkylating Agent AlkylatingAgent->SN2 AlkylatingAgent->E2 AlkylatingAgent->C_Alk Product 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (Desired Product) SN2->Product Alkene Alkene Byproduct E2->Alkene C_Product C-Alkylated Isomer C_Alk->C_Product AcidAlcohol Acid & Alcohol Byproducts Cannizzaro->AcidAlcohol

Logical relationship of mechanistic pathways and byproducts in Williamson etherification.

Section 2: Quantitative Data & Parameter Optimization

To systematically reduce byproducts, refer to the following optimization matrix for solvent and base selection.

Table 1: Reaction Condition Matrix for 4-Hydroxybenzaldehyde Etherification

BaseSolvent SystemTemp (°C)Primary PathwayMajor ByproductsRecommendation
NaOHWater / Ethanol100C-Alkylation / CannizzaroAlkene, Acid, AlcoholNot Recommended
NaHTHF65O-AlkylationAlkene (E2)Use with caution (E2 risk)
K2​CO3​ DMF80O-AlkylationTrace C-AlkylationHighly Recommended
K2​CO3​
  • TBAB
Water / DCM40O-Alkylation (PTC)NoneBest for sensitive substrates
Section 3: Optimized Experimental Protocol (Phase Transfer Catalysis)

Phase-Transfer Catalysis (PTC) is a highly effective, self-validating system for this synthesis. By using Tetrabutylammonium bromide (TBAB), you can transport the phenoxide anion into the organic phase, allowing the reaction to proceed at lower temperatures, thereby eliminating E2 and Cannizzaro byproducts (4)[4].

Step-by-Step Methodology:

  • Deprotonation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-hydroxybenzaldehyde in 50 mL of dichloromethane (DCM). Add 50 mL of a 10% aqueous K2​CO3​ solution.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB) to the biphasic mixture.

    • Causality & Self-Validation: TBAB exchanges its bromide for the phenoxide ion, creating a lipophilic ion pair that migrates into the DCM layer[4]. A distinct color shift (often yellow/orange for phenoxides) migrating from the aqueous to the organic layer visually confirms successful phase transfer.

  • Alkylation: Dropwise, add 11.0 mmol of 1-bromo-3-(3-phenoxypropoxy)propane dissolved in 10 mL of DCM.

    • Causality: The dropwise addition keeps the instantaneous concentration of the electrophile low, preventing thermal spiking and side reactions.

  • Heating & Monitoring: Heat the biphasic mixture to a gentle reflux (40 °C) under vigorous stirring (800 rpm). Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The disappearance of the UV-active phenol spot ( Rf​ ~0.3) and the emergence of a higher running product spot ( Rf​ ~0.6) confirms O-alkylation. Phenols run lower than ethers on normal phase silica due to hydrogen bonding.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature. Separate the organic layer. Wash the organic layer with 1M NaOH (2 x 20 mL) to remove any unreacted starting phenol, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to isolate pure 4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde.

Workflow Step1 1. Deprotonation Mix 4-HBA, K2CO3, TBAB in solvent Step2 2. Alkylation Add Alkyl Halide dropwise Step1->Step2 Step3 3. Heating & Monitoring Reflux at 40°C, monitor via TLC Step2->Step3 Decision TLC Check: Starting Material Consumed? Step3->Decision Decision->Step3 No (Continue Heating) Step4 4. Quenching & Workup Phase separation, wash organic layer Decision->Step4 Yes Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for Phase-Transfer Catalyzed (PTC) etherification.

References
  • Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. BenchChem. 2

  • The Williamson Ether Synthesis. Master Organic Chemistry. 1

  • Technical Support Center: Synthesis of 4-Butoxybenzaldehyde. BenchChem. 3

  • Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones. SCIRP.4

Sources

Technical Support Center: Preventing Oxidation in 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde is a highly versatile synthetic intermediate characterized by its aromatic aldehyde head and ether-linked aliphatic chain. Like most aldehydes, its formyl group is highly susceptible to autoxidation —a spontaneous degradation process where the aldehyde is oxidized to a carboxylic acid in the presence of molecular oxygen.

This technical guide provides researchers and drug development professionals with self-validating protocols to prevent, troubleshoot, and remediate oxidation issues during storage and multi-step synthesis.

Part 1: The Causality of Aldehyde Autoxidation

To effectively prevent oxidation, one must understand the underlying mechanism. Aldehyde autoxidation is not a simple concerted reaction; it is a radical-chain mechanism driven by trace metals, UV light, or thermal energy[1].

  • Initiation : A hydrogen atom is abstracted from the formyl group, generating a highly reactive acyl radical[1].

  • Propagation : The acyl radical reacts with molecular oxygen ( O2​ ) to form an acylperoxy radical. This radical abstracts a hydrogen atom from a second aldehyde molecule, creating a peracid and a new acyl radical, thus propagating the chain[1],[2].

  • Termination/Product Formation : The highly oxidizing peracid reacts with another equivalent of the unreacted aldehyde via a Baeyer-Villiger-type intermediate, ultimately yielding two equivalents of the corresponding carboxylic acid[1].

autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (-H•) C Acylperoxy Radical (R-C(=O)OO•) B->C + O2 (Propagation) C->B Chain Carrier D Peracid (R-C(=O)OOH) C->D + R-CHO (H-abstraction) E Carboxylic Acid (R-COOH) D->E + R-CHO (Baeyer-Villiger)

Radical-chain mechanism of aldehyde autoxidation to carboxylic acid.

Part 2: Preventative Strategies & FAQs

Q1: What are the optimal storage conditions to prevent baseline autoxidation of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde? Expertise & Experience : Because autoxidation is a radical process dependent on O2​ and initiated by photons or thermal energy, storage must systematically eliminate these variables.

  • Atmosphere : Store under a strict inert atmosphere. Argon is preferred over Nitrogen as it is heavier than air and provides a denser protective blanket over the solid/liquid.

  • Temperature : Maintain at -20°C to reduce the kinetic energy available for radical initiation.

  • Vessel : Always use amber glass vials to block UV-induced radical initiation.

  • Additives : If downstream applications permit, adding trace amounts (0.01-0.1% w/w) of a radical scavenger like BHT (butylated hydroxytoluene) will terminate the propagation phase by donating a hydrogen atom to the acylperoxy radical, forming a stable, unreactive species[2].

Q2: My downstream multi-step synthesis involves strong bases and nucleophiles. How can I prevent the aldehyde from reacting or oxidizing during these steps? Expertise & Experience : You must temporarily mask the electrophilic carbonyl carbon. Converting the aldehyde to a cyclic acetal (e.g., a 1,3-dioxolane) protects it from aqueous/non-aqueous bases, organometallic reagents, and hydrides, while also completely preventing autoxidation[3]. Acetals are formed via an acid-catalyzed reversible reaction with a diol[4].

Protocol 1: Acetal Protection Methodology

Self-Validating System: The use of a Dean-Stark trap physically removes water from the system. Because acetalization is an equilibrium reaction, the continuous removal of water drives the reaction entirely to the product side according to Le Chatelier's principle[4].

  • Dissolution : Dissolve 1.0 equivalent of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde in anhydrous toluene.

  • Reagent Addition : Add 1.5 equivalents of ethylene glycol and 0.05 equivalents of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4].

  • Reflux & Azeotropic Distillation : Attach a Dean-Stark apparatus and heat the mixture to reflux. Monitor the collection of water in the trap. The reaction is complete when water ceases to accumulate (typically 2-4 hours)[4].

  • Neutralization : Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ . Causality: Neutralizing the p-TsOH catalyst is critical to prevent the reverse hydrolysis reaction during workup[4].

  • Isolation : Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 3: Troubleshooting & Remediation

Q3: NMR analysis shows a carboxylic acid peak (~10-12 ppm) in my batch. How do I rescue the remaining unoxidized aldehyde without running a time-consuming chromatography column? Expertise & Experience : You can exploit the unique electrophilicity of the aldehyde group to form a water-soluble bisulfite adduct. By reacting the mixture with saturated sodium bisulfite ( NaHSO3​ ), the aldehyde becomes a charged salt and partitions into the aqueous phase. The oxidized carboxylic acid and other non-reactive organic impurities remain in the organic phase[5],[6].

Protocol 2: Sodium Bisulfite Purification & Recovery

Self-Validating System: The addition of a water-miscible solvent (DMF or Methanol) homogenizes the organic aldehyde and aqueous bisulfite, overcoming mass-transfer limitations and ensuring rapid adduct formation within 30 seconds[7],[8].

  • Reaction : Dissolve the contaminated aldehyde mixture in a water-miscible solvent (e.g., DMF or Methanol)[7].

  • Adduct Formation : Add an equal volume of saturated aqueous NaHSO3​ . Shake vigorously in a separatory funnel for 30 seconds. Caution: Vent frequently as SO2​ gas may be generated[7].

  • Phase Separation : Add deionized water and a water-immiscible extraction solvent (e.g., Hexanes). Shake and allow the layers to separate[7],[8].

  • Impurity Removal : Discard the upper organic layer (containing the carboxylic acid and impurities). Wash the aqueous layer once more with fresh hexanes to ensure complete removal of lipophilic contaminants[8].

  • Aldehyde Regeneration (Basification) : To the aqueous layer, add fresh Ethyl Acetate. Slowly add aqueous NaOH while monitoring with a pH strip until the solution reaches pH 12. Causality: Strongly basic conditions reverse the bisulfite addition, liberating the free aldehyde[5],[6].

  • Final Extraction : Shake the funnel to extract the regenerated aldehyde into the Ethyl Acetate layer. Separate, dry over MgSO4​ , and concentrate[5].

bisulfite_workflow A Impure Mixture (Aldehyde + Acid) B Add DMF & Sat. NaHSO3 (Shake 30s) A->B C Add H2O & Hexanes (Phase Separation) B->C D_org Organic Phase (Carboxylic Acid & Impurities) C->D_org Discard D_aq Aqueous Phase (Aldehyde-Bisulfite Adduct) C->D_aq Keep E Add NaOH (pH 12) & Ethyl Acetate D_aq->E Basification F Pure Aldehyde (in Organic Layer) E->F Extraction

Liquid-liquid extraction workflow for aldehyde purification via bisulfite adduct.

Data Presentation: Solvent Optimization for Bisulfite Extraction

The choice of the immiscible organic solvent during the phase separation step dictates the efficiency of aldehyde recovery. Nonpolar solvents yield the highest recovery rates by preventing the charged bisulfite adduct from partitioning back into the organic phase[8].

Immiscible Solvent SystemAldehyde Removal Efficiency (%)Phase Separation Quality
Hexanes > 95% Excellent (Sharp interface)
Pentane> 90%Good (High volatility limits scale-up)
10% Ethyl Acetate / Hexanes~ 90%Good
Chloroform ( CHCl3​ )< 80%Poor (High emulsion risk)

Table 1: Efficiency of aldehyde separation based on the choice of immiscible extraction solvent. Data synthesized from standardized bisulfite extraction methodologies[8].

References

  • Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem. 5

  • Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate - Benchchem. 4

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Sci-Hub. 6

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. 7

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. 8

  • Acetal Protecting Group & Mechanism – Total Synthesis. 3

  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates - ChemRxiv.1

  • The catalytic and radical mechanism for ethanol oxidation to acetic acid - RSC Publishing. 2

Sources

Validation & Comparative

High-Resolution NMR Spectral Data for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde: A Comparative Guide to Structural Elucidation and Linker Performance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier analytical tool for the structural elucidation of complex organic molecules[1]. For researchers developing Targeted Protein Degraders (e.g., PROTACs) or advanced dendrimers, bifunctional building blocks like 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde serve as critical intermediates. This molecule features a highly flexible bis-propoxy ether chain linking a phenoxy group to a benzaldehyde moiety.

This guide provides comprehensive 1 H and 13 C NMR spectral data for this compound, objectively compares the analytical performance of high-field versus benchtop NMR platforms for its validation, and evaluates the structural advantages of its alkyl-ether hybrid linker against standard Polyethylene Glycol (PEG) alternatives.

Structural Elucidation: 1 H and 13 C NMR Spectral Data

The chemical shift of NMR signals provides critical information about the electronic environment and connectivity of a molecule[2]. In 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, the electron-withdrawing nature of the ether oxygens deshields the adjacent aliphatic protons, shifting them into the 3.5–4.5 ppm range, while the central methylene protons resonate near 2.0 ppm[3].

Table 1: 1 H NMR Spectral Data (600 MHz, CDCl 3​ , 298 K)

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Position
9.88 Singlet (s)-1HAldehyde proton (-CH O)
7.83 Doublet (d)8.82HBenzaldehyde Ar-H (ortho to -CHO)
7.28 Triplet (t)8.02HPhenoxy Ar-H (meta to ether)
7.00 Doublet (d)8.82HBenzaldehyde Ar-H (ortho to ether)
6.95 Triplet (t)7.41HPhenoxy Ar-H (para to ether)
6.91 Doublet (d)8.02HPhenoxy Ar-H (ortho to ether)
4.18 Triplet (t)6.22H-CH 2​ -O-Ar (Benzaldehyde side)
4.08 Triplet (t)6.22H-CH 2​ -O-Ph (Phenoxy side)
3.68 Triplet (t)6.22H-CH 2​ -O-CH 2​
  • (Benzaldehyde side)
3.65 Triplet (t)6.22H-CH 2​ -O-CH 2​
  • (Phenoxy side)
  • 2.12 Quintet (p)6.22HCentral -CH 2​
  • (Benzaldehyde side)
  • 2.08 Quintet (p)6.22HCentral -CH 2​
  • (Phenoxy side)
  • Table 2: 13 C NMR Spectral Data (150 MHz, CDCl 3​ , 298 K)
    Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Position
    190.8 QuaternaryCarbonyl (-C HO)
    164.2 QuaternaryBenzaldehyde Ar-C -O
    158.9 QuaternaryPhenoxy Ar-C -O
    132.1 QuaternaryBenzaldehyde Ar-C -CHO
    131.9 CHBenzaldehyde Ar-C H (ortho to -CHO)
    129.5 CHPhenoxy Ar-C H (meta)
    120.7 CHPhenoxy Ar-C H (para)
    114.8 CHBenzaldehyde Ar-C H (ortho to ether)
    114.6 CHPhenoxy Ar-C H (ortho)
    67.8, 67.6 CH 2​ Internal ether carbons (-C H 2​ -O-C H 2​ -)
    65.2 CH 2​ -C H 2​ -O-Ar (Benzaldehyde side)
    64.6 CH 2​ -C H 2​ -O-Ph (Phenoxy side)
    29.8, 29.6 CH 2​ Central aliphatic carbons (-C H 2​ -)

    Analytical Platform Comparison: High-Field vs. Benchtop NMR

    While benchtop NMR systems (60–100 MHz) have democratized access to rapid structural confirmation and reaction monitoring[4], the structural elucidation of highly flexible, repeating aliphatic chains requires careful consideration of the magnetic field strength.

    Table 3: Performance Comparison for Linker Elucidation
    FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
    Primary Utility Absolute structural elucidation, conformation mapping[5].Rapid QA/QC, reaction monitoring[4].
    Aliphatic Resolution Baseline separation of all four -CH 2​ -O- triplets and two central quintets.Severe overlap in the 3.5–4.5 ppm and 2.0–2.2 ppm regions; second-order roofing effects.
    Sensitivity Requires < 1 mg of sample.Requires > 15 mg of sample.
    Conformational Analysis Enables 2D NOESY/ROESY for spatial folding analysis[6].Insufficient dispersion for complex 2D spatial correlations.

    Expert Insight: The causality behind the failure of low-field NMR to resolve the propoxy chains lies in the Δν/J ratio. At 60 MHz, the chemical shift difference ( Δν ) between the internal ether protons (3.68 and 3.65 ppm) is merely 1.8 Hz. Because this is smaller than the coupling constant ( J=6.2 Hz), the system enters a strongly coupled, second-order regime, resulting in a single, uninterpretable multiplet. At 600 MHz, Δν expands to 18 Hz, restoring first-order triplet multiplicity and allowing for unambiguous structural validation.

    Application Comparison: Alkyl-Ether vs. PEG Linkers in Drug Design

    In the development of PROTACs, the linker is not merely a passive spacer; its composition dictates the molecule's physicochemical properties and bioactivity[7]. A critical comparison arises between standard PEG linkers and hybrid alkyl-ether linkers (like the propoxy-propoxy motif in our subject molecule).

    • Standard PEG Linkers (-O-CH 2​ -CH 2​ -O-): While highly flexible, PEG linkers possess a high density of oxygen atoms. This increases the Topological Polar Surface Area (tPSA), which frequently restricts cellular permeability and limits oral bioavailability[7].

    • Alkyl-Ether Hybrids (-O-CH 2​ -CH 2​ -CH 2​ -O-): By spacing the ether oxygens with three carbons instead of two, the linker gains hydrophobicity. More importantly, NMR spectroscopy and Molecular Dynamics (MD) simulations have demonstrated that extended linkers exhibit "chameleonicity." In non-polar environments (such as cell membranes), these linkers can undergo dynamic conformational changes, folding upon themselves via intramolecular interactions to bury their polar oxygen atoms, thereby significantly enhancing cell permeability[6][8].

    Linker_Comparison L1 Linker Design L2 Alkyl-Ether Hybrid (Propoxy-Propoxy) L1->L2 L3 Standard PEG (Ethylene Glycol) L1->L3 E1 NMR Conformational Analysis (NOESY / vt-NMR) L2->E1 L3->E1 R1 High Chameleonicity (Membrane Permeable) E1->R1 Hybrid R2 High Flexibility (High PSA, Lower Permeability) E1->R2 PEG

    Comparative workflow for evaluating PROTAC linker chameleonicity via NMR.

    Standardized Experimental Protocol for NMR Acquisition

    To ensure a self-validating and reproducible system, the following protocol details the exact methodology for acquiring high-fidelity NMR data.

    Step 1: Sample Preparation
    • Weigh 15–20 mg of highly pure 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the aliphatic region, while TMS provides an absolute zero-point reference to ensure chemical shift accuracy across different instruments[3].

    • Transfer the solution to a precision 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

    Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
    • Insert the sample into a 600 MHz NMR spectrometer.

    • Tune and Match: Adjust the probe's circuitry to the exact Larmor frequency of 1 H (600.13 MHz) and 13 C (150.90 MHz).

      • Causality: Perfect impedance matching prevents radiofrequency (RF) reflection, ensuring the 90° pulse delivers maximum power for accurate quantitative integration.

    • Shim: Optimize the Z0–Z5 room-temperature shims to achieve a homogeneous magnetic field ( B0​ ). A properly shimmed sample will yield a CDCl 3​ solvent peak with a full-width at half-maximum (FWHM) of < 0.8 Hz.

    Step 3: Data Acquisition
    • 1 H NMR (zg30): Execute a standard 30° pulse sequence. Use a spectral width of 20 ppm, 64k data points, and 16 scans. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • 13 C NMR (zgpg30): Execute a power-gated decoupled sequence to remove 1 H- 13 C scalar coupling. Use 1024 scans with a D1​ of 2.0 seconds.

    • Causality: Quaternary carbons (like the carbonyl and Ar-C-O) have long longitudinal relaxation times ( T1​ ). A 2.0-second delay ensures these nuclei return to thermal equilibrium between scans, preventing their signals from artificially diminishing.

    Step 4: Processing
    • Apply a zero-filling factor of 2 to enhance digital resolution.

    • Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to the Fourier Transform to optimize the signal-to-noise ratio without sacrificing multiplet resolution.

    • Perform manual phase correction (zero and first order) and baseline correction.

    NMR_Workflow S1 Sample Prep (CDCl3 + TMS) S2 Probe Tuning & Matching S1->S2 S3 Shimming & Locking S2->S3 S4 Pulse Sequence Execution S3->S4 S5 FID Acquisition S4->S5 S6 Fourier Transform S5->S6

    Step-by-step NMR acquisition workflow for structural elucidation.

    References

    • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at:[Link]

    • National Institutes of Health (NIH). The Evolving Landscape of NMR Structural Elucidation. Available at:[Link]

    • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. Available at:[Link]

    • Oxford Instruments. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. Available at:[Link]

    • Journal of the American Chemical Society (ACS). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Available at:[Link]

    • ACS Publications. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Available at:[Link]

    • Oregon State University. 1H NMR Chemical Shifts. Available at:[Link]

    • Chemistry LibreTexts. 13.4: Chemical Shifts in 1H NMR Spectroscopy. Available at:[Link]

    Sources

    Comparative Reactivity Guide: 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde vs. Standard Alkoxybenzaldehydes

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the right benzaldehyde derivative is critical for optimizing synthetic pathways. While standard alkoxybenzaldehydes like 4-methoxybenzaldehyde (p-anisaldehyde) are ubiquitous in organic synthesis, extended-chain derivatives such as 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde present unique physicochemical behaviors.

    This guide objectively compares the reactivity of this extended-chain derivative against standard alkoxybenzaldehydes, providing mechanistic insights, self-validating protocols, and quantitative data to support your process development.

    Electronic and Structural Profiling

    To predict the reactivity of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, we must decouple its electronic effects from its steric and physical properties.

    Electronic Effects (+M Resonance)

    Both p-anisaldehyde and the extended phenoxypropoxy-propoxy derivative feature an oxygen atom directly attached to the para-position of the aromatic ring. This oxygen donates electron density into the ring via resonance (the +M effect). Consequently, the carbonyl carbon is less electrophilic compared to an unsubstituted benzaldehyde [1]. Because the local electronic environment at the para-oxygen is nearly identical in both molecules, their intrinsic thermodynamic reactivity toward nucleophiles is fundamentally the same.

    Steric and Conformational Divergence

    The divergence in reactivity stems entirely from the extended polyether-like chain ending in a bulky phenoxy group.

    • Standard Alkoxybenzaldehydes: The small methoxy group presents minimal steric hindrance, allowing unencumbered nucleophilic attack.

    • Extended Alkoxybenzaldehydes: The flexible 3-(3-phenoxypropoxy)propoxy chain can undergo conformational folding. In polar solvents, hydrophobic collapse or intermolecular π−π stacking between the terminal phenoxy group and the benzaldehyde core can sterically shield the carbonyl face, significantly retarding reaction kinetics with bulky nucleophiles [2]. Furthermore, the extended chain drastically increases the molecule's lipophilicity, altering its phase-transfer dynamics.

    Comparative Reactivity in Key Transformations

    A. Reductive Amination

    Reductive amination proceeds via nucleophilic addition of an amine to form a hemiaminal, followed by dehydration to an imine, and subsequent reduction. For alkoxybenzaldehydes, the +M effect slows the initial addition. However, with 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, the rate-limiting step is exacerbated by the steric bulk of the extended chain, which hinders the approach of secondary or bulky primary amines. Acid catalysis becomes strictly mandatory to artificially increase the carbonyl's electrophilicity [1].

    Pathway A Aldehyde Substrate (+M Deactivated) B Nucleophilic Attack (Amine Addition) A->B H+ Catalysis C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Imine Formation (Sterically Hindered) D->E Rate-Limiting Step F Reduction (NaBH(OAc)3) E->F G Secondary Amine F->G

    Reductive amination pathway highlighting steric impacts on imine formation.

    B. Biphasic Wittig Olefination

    In aqueous-organic biphasic Wittig reactions, the extended derivative paradoxically outperforms standard alkoxybenzaldehydes. The lipophilic polyether chain acts as an intrinsic phase-transfer facilitator, drawing the molecule to the aqueous-organic interface where the ylide is generated. This localized concentration effect accelerates the olefination compared to p-anisaldehyde, which lacks surfactant-like properties[3].

    Workflow S1 1. Substrate Dissolution (Organic Phase) S2 2. Ylide Generation (Aqueous NaOH) S1->S2 S3 3. Biphasic Mixing (Phase-Transfer) S2->S3 S4 4. Phase Separation & Extraction S3->S4 S5 5. Purification (Chromatography) S4->S5

    Biphasic Wittig olefination workflow leveraging substrate lipophilicity.

    Experimental Workflows & Self-Validating Protocols

    Protocol 1: Sterically-Tuned Reductive Amination

    Objective: Synthesize a secondary amine while preventing premature reduction of the unreacted aldehyde.

    • Dissolution: Dissolve 1.0 eq of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde and 1.1 eq of the primary amine in 1,2-dichloroethane (DCE). Causality: DCE is non-polar enough to fully solvate the highly lipophilic extended chain, preventing micellar aggregation that occurs in protic solvents.

    • Activation: Add 1.2 eq of glacial acetic acid. Causality: Protonation of the carbonyl oxygen overcomes the +M deactivation, forcing the equilibrium toward the hemiaminal.

    • Imine Validation (Self-Validating Step): Stir at room temperature for 4 hours. Validation: Analyze an aliquot via TLC (Hexanes/EtOAc). Do not proceed until the aldehyde spot is completely consumed. Adding the reducing agent too early will yield the corresponding benzyl alcohol byproduct.

    • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes, ensuring high chemoselectivity.

    • Quench: Add saturated aqueous NaHCO₃ until effervescence ceases. Phase separate and extract with dichloromethane (DCM).

    Protocol 2: Biphasic Wittig Olefination

    Objective: Exploit the substrate's lipophilicity to drive alkene formation without external phase-transfer catalysts.

    • Organic Phase Prep: Dissolve 1.0 eq of the aldehyde and 1.2 eq of the alkyltriphenylphosphonium halide salt in DCM.

    • Ylide Generation: Vigorously stir the organic phase and dropwise add an equal volume of 50% w/w aqueous NaOH. Causality: The strong base deprotonates the phosphonium salt at the biphasic interface.

    • Reaction Monitoring (Self-Validating Step): Validation: The organic layer will transiently turn bright yellow (indicating ylide formation) and gradually fade as the ylide is consumed by the highly lipophilic aldehyde at the interface.

    • Isolation: Dilute with water, separate the organic layer, and wash with brine. The extended lipophilic product will partition exclusively into the DCM, leaving the triphenylphosphine oxide byproduct partially suspended or easily separable via short-path silica plug.

    Quantitative Data Summary

    The following table summarizes the comparative performance metrics based on standard laboratory conditions for these substrates.

    Parameter4-Methoxybenzaldehyde (Standard)4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde
    Electronic Effect Strong +M (Deactivating)Strong +M (Deactivating)
    Steric Hindrance MinimalHigh (Flexible extended chain folding)
    LogP (Estimated) ~1.6~4.8
    Reductive Amination Rate Fast (1-2 hours)Slow (4-8 hours, requires acid catalysis)
    Reductive Amination Yield >90%75-85% (Steric penalty)
    Wittig Olefination (Biphasic) ModerateFast (Chain acts as phase-transfer facilitator)
    Solubility Profile Broad (Alcohols, Ethers, DCM)Restricted (Requires non-polar/halogenated solvents)

    References

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 8th Edition. Available at:[Link]

    • ACS Applied Energy Materials. "Tuning Alkyl Chain Lengths of Oxasmaragdyrins-B(OR)2 for Optimizing Hole-Transport and Efficiency in Perovskite Solar Cells." ACS Publications, September 2021. Available at:[Link]

    Comparative HPLC Method Validation Guide for the Quantification of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge: Structural Flexibility vs. Chromatographic Resolution

    As a Senior Application Scientist, I frequently encounter highly lipophilic, flexible-chain aromatic intermediates that present unique chromatographic challenges. 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (PPB) is a prime example. Featuring an electron-rich phenoxy group and an electron-deficient benzaldehyde moiety separated by a highly flexible dipropyl ether linkage, PPB is a critical building block in the synthesis of complex ether-linked pharmacophores.

    The primary analytical challenge lies in its conformational flexibility. In polar aqueous mobile phases, the dipropyl ether chain acts as a hinge, allowing the two aromatic rings to dynamically fold over one another. On standard reversed-phase columns, this continuous shifting creates multiple interaction states during partitioning, manifesting as severe peak broadening and co-elution with structurally similar synthetic precursors (e.g., 3-phenoxypropan-1-ol).

    Analytical Target Profile (ATP) & Causality in Column Selection

    To solve this, we must move away from trial-and-error and adopt the enhanced analytical procedure development principles outlined in [1]. We first define our Analytical Target Profile (ATP) : The method must accurately quantify PPB with a baseline resolution ( Rs​≥2.0 ) from all critical pairs, achieving a total analytical error of ≤3.0% .

    The Causality of Stationary Phase Selection:

    • Octadecylsilane (C18): Relies entirely on hydrophobic dispersion forces. It cannot restrict the conformational folding of PPB, resulting in poor shape selectivity and peak tailing.

    • Phenyl-Hexyl: Introduces moderate π−π interactions. While an improvement, the flexible hexyl linker allows too much stationary phase mobility, limiting resolving power.

    • Biphenyl: Fundamentally alters the retention mechanism. The rigid biphenyl ligands on the silica surface act as strong electron acceptors and donors[2]. They intercalate directly with both the phenoxy and benzaldehyde rings of PPB. This targeted π−π stacking provides exceptional shape selectivity, anchoring the molecule in a single extended conformation. This mechanistic shift is the direct cause of the dramatic drop in peak asymmetry and the doubling of theoretical plates.

    Workflow Diagram

    HPLC_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Screening 2. Stationary Phase Screening C18 vs. Phenyl-Hexyl vs. Biphenyl ATP->Screening Optimization 3. Method Optimization Mobile Phase & Gradient Tuning Screening->Optimization Validation 4. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Optimization->Validation Implementation 5. Routine Quality Control Lifecycle Management Validation->Implementation

    Figure 1: Lifecycle approach to HPLC method development and validation for PPB.

    Column Selectivity Comparison

    To empirically validate the mechanistic theory, PPB and its critical impurities were screened across three column chemistries under identical gradient conditions. The biphenyl phase demonstrated undeniable superiority in resolving the dual-aromatic system[2].

    Table 1: Stationary Phase Performance Comparison

    Stationary PhasePrimary Retention MechanismRetention Time (min)Asymmetry ( As​ )Resolution ( Rs​ )Theoretical Plates ( N )
    C18 Hydrophobic Dispersion6.41.801.28,500
    Phenyl-Hexyl Hydrophobic + Moderate π−π 7.11.451.711,200
    Biphenyl Enhanced π−π
    • Polarizability
    8.51.052.818,400

    Optimized Experimental Protocol (Self-Validating System)

    To guarantee trustworthiness, the following protocol is engineered as a self-validating system . It actively prevents the generation of compromised data through built-in system suitability and internal standard checks.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water. (Causality: The low pH suppresses the ionization of any residual surface silanols on the column, preventing secondary ion-exchange interactions with the oxygen-rich ether linkages of PPB).

    • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

    Step 2: Chromatographic Conditions

    • Column: Biphenyl, 100 mm × 4.6 mm, 2.7 µm core-shell. (Causality: Core-shell particles minimize the Eddy diffusion term in the van Deemter equation, maximizing efficiency without the extreme backpressure of fully porous sub-2 µm particles).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, enhancing the mass transfer kinetics of the bulky PPB molecule).

    • Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B.

    • Detection: UV at 254 nm.

    Step 3: Sample Preparation & Internal Standardization

    • Diluent: 50:50 Water:Acetonitrile.

    • Internal Standard (IS): 4-benzyloxybenzaldehyde (10 µg/mL).

    • Procedure: Accurately weigh 10 mg of PPB sample, dissolve in 10 mL of Acetonitrile. Dilute 1:10 with the diluent containing the IS. Filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Mechanism: Because the IS shares the ether-linked aromatic motif of PPB, it responds identically to matrix effects and injection variances. The chromatography data system (CDS) is programmed to continuously monitor the absolute peak area of the IS. If the IS response deviates by more than ±5% from the established baseline, the sequence automatically halts, invalidating the run.

    Step 4: System Suitability Testing (SST)

    • Inject a resolution standard containing PPB and 3-phenoxypropan-1-ol.

    • Self-Validation Mechanism: The system will only proceed to sample analysis if Rs​≥2.0 , Tailing factor ( Tf​ ) ≤1.5 , and the RSD of the PPB peak area is ≤1.0% over 5 replicate injections.

    Method Validation per ICH Q2(R2)

    Following the guidelines[3], the optimized biphenyl method was subjected to comprehensive validation to prove it is fit for its intended purpose. The data confirms the method's ruggedness and precision.

    Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at PPB tR​ No co-eluting peaks; Peak purity index > 0.999Pass
    Linearity & Range R2≥0.999 (50% to 150% of target) R2=0.9998 (Range: 5–150 µg/mL)Pass
    Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6% (n=9)Pass
    Repeatability RSD ≤2.0% (n=6 injections)RSD = 0.65%Pass
    Intermediate Precision RSD ≤2.0% (Different days/analysts)RSD = 0.82%Pass
    Robustness Rs​≥2.0 under varied operational conditionsMin Rs​=2.4 ( ±2∘ C, ±0.1 mL/min)Pass

    Conclusion

    By applying a mechanistic understanding of molecular conformation and stationary phase chemistry, we successfully developed and validated a highly robust HPLC method for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde. Transitioning from a standard C18 to a Biphenyl column provided the necessary π−π shape selectivity to lock the flexible molecule into a single conformation, eliminating peak tailing and ensuring baseline resolution. Coupled with a self-validating internal standard protocol, this method fully satisfies ICH Q14 and ICH Q2(R2) regulatory expectations.

    References

    • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines, 2023. [Link]

    • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

    • Chromtech. "Increase Data Quality Using Unique Biphenyl Column Selectivity." Foods, Flavors & Fragrances Chromatography Applications, 2012.[Link]

    Sources

    FTIR absorption peaks comparison for 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth structural and spectroscopic analysis of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde requires a meticulous understanding of its functional groups and their vibrational modes. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and materials scientists with a comprehensive framework for validating this molecule using Fourier-Transform Infrared (FTIR) spectroscopy.

    This guide objectively compares the FTIR fingerprint of this extended-chain ether-benzaldehyde against common structural alternatives, providing both the theoretical causality behind the spectral data and a self-validating experimental protocol.

    Structural Deconstruction & Spectroscopic Causality

    To accurately interpret the FTIR spectrum of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, we must first deconstruct its molecular architecture. The molecule consists of three distinct domains, each contributing unique vibrational signatures [1]:

    • The Benzaldehyde Terminus (para-substituted): Contains a carbonyl group ( C=O ) conjugated with an aromatic ring. Conjugation lowers the force constant of the C=O double bond, shifting its absorption from a standard saturated aldehyde (~1730 cm⁻¹) down to ~1690–1705 cm⁻¹ [1][2]. The aldehyde C−H bond exhibits a characteristic Fermi resonance doublet at ~2740 cm⁻¹ and ~2830 cm⁻¹ .

    • The Aliphatic Ether Linker (Dipropylene glycol derivative): The −(CH2​)3​−O−(CH2​)3​− chain introduces intense sp3 C−H stretching (2850–2950 cm⁻¹ ) and prominent asymmetric C−O−C stretching vibrations at ~1050–1150 cm⁻¹ [1].

    • The Phenoxy Terminus (mono-substituted): An aryl-alkyl ether linkage that generates a strong asymmetric Ar−O−C stretch at ~1250 cm⁻¹ . The mono-substituted benzene ring is definitively identified by two out-of-plane C−H bending bands at ~750 cm⁻¹ and ~690 cm⁻¹ [2].

    Structural Logic Diagram

    FTIR_Mapping Molecule 4-[3-(3-Phenoxypropoxy) propoxy]benzaldehyde Benzaldehyde Para-Benzaldehyde Domain Molecule->Benzaldehyde EtherChain Aliphatic Ether Linker Molecule->EtherChain Phenoxy Mono-substituted Phenoxy Domain Molecule->Phenoxy AldehydeCO Conjugated C=O Stretch ~1690-1705 cm⁻¹ Benzaldehyde->AldehydeCO AldehydeCH Aldehyde C-H (Fermi) ~2740 & 2830 cm⁻¹ Benzaldehyde->AldehydeCH ParaBend Para C-H out-of-plane ~830 cm⁻¹ Benzaldehyde->ParaBend AliphaticCH sp³ C-H Stretch ~2850-2950 cm⁻¹ EtherChain->AliphaticCH AlkylEther Aliphatic C-O-C ~1050-1150 cm⁻¹ EtherChain->AlkylEther ArylEther Aryl-Alkyl C-O-C ~1250 cm⁻¹ Phenoxy->ArylEther MonoBend Mono C-H out-of-plane ~750 & 690 cm⁻¹ Phenoxy->MonoBend

    Caption: Functional group deconstruction and corresponding FTIR vibrational mode mapping.

    Comparative FTIR Analysis: Target vs. Alternatives

    When validating the synthesis or purity of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, it is critical to compare it against its precursors or structural analogs. This ensures that the extended ether chain has been successfully coupled and that no unreacted starting materials remain.

    We compare the target molecule against two common alternatives:

    • Alternative A: 4-Hydroxybenzaldehyde. A common precursor. It lacks the ether chain and phenoxy group, possessing a free phenolic −OH .

    • Alternative B: 3-Phenoxy-1-propanol. Represents the ether/phenoxy tail but lacks the benzaldehyde headgroup.

    Quantitative FTIR Peak Comparison Table
    Functional Group / ModeTarget: 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehydeAlt A: 4-HydroxybenzaldehydeAlt B: 3-Phenoxy-1-propanolDiagnostic Significance
    O-H Stretch Absent ~3200–3500 cm⁻¹ (Broad, strong)~3300 cm⁻¹ (Broad)Absence in Target confirms complete etherification of precursors.
    Aldehyde C=O Stretch ~1695 cm⁻¹ (Strong)~1670 cm⁻¹ (Lowered via H-bonding)Absent Confirms the presence of the benzaldehyde headgroup [1][2].
    Aldehyde C-H Stretch ~2740, ~2830 cm⁻¹ (Weak doublet)~2740, ~2830 cm⁻¹Absent Differentiates aldehydes from ketones/esters.
    Aliphatic C-H Stretch ~2850–2950 cm⁻¹ (Strong)Absent / Very Weak~2850–2950 cm⁻¹ (Strong)Intensity in Target validates the presence of the dipropylene chain.
    Aryl-Alkyl C-O-C ~1250 cm⁻¹ (Strong)Absent (Has phenolic C-O at ~1160)~1250 cm⁻¹ (Strong)Confirms the ether linkage to the aromatic rings.
    Aromatic C-H Bend (Out-of-plane) ~830 cm⁻¹ (Para) AND ~750, 690 cm⁻¹ (Mono)~830 cm⁻¹ (Para only)~750, 690 cm⁻¹ (Mono only)Crucial: Target must show both substitution patterns [2].

    Expert Insight on Causality: The most definitive proof of successful synthesis of the target molecule (from Alternative A and a phenoxy-propyl halide) is the simultaneous disappearance of the broad −OH band at >3200 cm⁻¹ and the appearance of the mono-substituted benzene bending modes at 750 and 690 cm⁻¹, alongside the preservation of the C=O stretch at ~1695 cm⁻¹.

    Self-Validating Experimental Protocol for FTIR Analysis

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation artifacts (like moisture absorption in KBr pellets) and provides a self-validating data stream.

    Step-by-Step ATR-FTIR Methodology
    • System Diagnostics & Environmental Control:

      • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

      • Causality: Atmospheric water vapor ( 3500cm−1 and 1600cm−1 ) and CO2​ ( 2350cm−1 ) can obscure critical aldehyde and ether peaks. Purging establishes a stable optical baseline.

    • Crystal Cleaning and Background Acquisition:

      • Action: Clean the diamond/ZnSe ATR crystal with spectroscopic grade isopropanol. Allow to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

      • Validation: The background must show >95% transmittance across the 4000-400 cm⁻¹ range. Any peaks indicate crystal contamination.

    • Sample Application:

      • Action: Apply 2-3 mg of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde directly onto the ATR crystal. If solid, lower the anvil to apply uniform pressure (ensure the pressure gauge reads consistently to avoid peak distortion).

      • Causality: Uniform contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring accurate peak intensities (especially for the strong C=O and C−O−C stretches).

    • Data Acquisition:

      • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

    • Post-Processing & ATR Correction:

      • Action: Apply an ATR correction algorithm in the spectrometer software.

      • Causality: ATR spectra exhibit depth-of-penetration dependencies (lower wavenumbers penetrate deeper, artificially inflating peak intensities like the C−O−C stretch at 1250 cm⁻¹ compared to C−H stretches at 3000 cm⁻¹). ATR correction normalizes the spectrum to resemble a standard transmission spectrum for accurate library comparison.

    Experimental Workflow Diagram

    Experimental_Workflow Prep System Purge & Cleaning Bkg Background Scan (Validation Gate) Prep->Bkg Sample Sample Application & Pressurization Bkg->Sample Pass Scan Data Acquisition (64 Scans, 4 cm⁻¹) Sample->Scan Process ATR Correction & Normalization Scan->Process Analyze Peak Integration & Comparison Process->Analyze

    Caption: Self-validating ATR-FTIR experimental workflow ensuring spectral accuracy.

    Conclusion

    For researchers utilizing 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, FTIR serves as a rapid, non-destructive validation tool. By tracking the exact position of the conjugated carbonyl (~1695 cm⁻¹) [2] and verifying the dual presence of para- (~830 cm⁻¹) and mono-substituted (~750, 690 cm⁻¹) aromatic bending modes, scientists can confidently confirm molecular integrity and differentiate the target from unreacted precursors.

    References

    • OpenStax. "12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry". OpenStax. URL:[Link]

    • Pulsed Plasma Polymerization of Benzaldehyde for Retention of the Aldehyde Functional Group. Macromolecules - ACS Publications. URL:[Link]

    Crystallographic Data Validation for Flexible Ethers: A Comparative Guide Using 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Challenge of Conformational Flexibility

    In small-molecule crystallography, rigid aromatic systems generally refine with straightforward convergence. However, highly flexible aliphatic and ether-linked molecules present significant structural challenges. Our case study molecule, 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (CAS: 656810-13-8)[1], is a critical intermediate often utilized in the synthesis of antimalarial dihydrofolate reductase (DHFR) inhibitors and bronchodilators[2][3].

    Structurally, this molecule features a rigid benzaldehyde head, a rigid phenoxy tail, and a highly flexible di-propoxy ether linker (-O-(CH2)3-O-(CH2)3-O-). The low rotational energy barriers around the C–O and C–C bonds within this linker frequently result in static or dynamic conformational disorder within the crystal lattice. When refined freely, the X-ray diffraction data often yields smeared, oblong electron density maps. The least-squares refinement algorithm (SHELXL) will attempt to fit single atoms into these smeared clouds, leading to artificially shortened C–C bonds (due to libration) and non-positive definite (NPD) thermal ellipsoids[4].

    To model this accurately, crystallographers must split the disordered chain into multiple parts and apply geometric and thermal restraints. Crystallographic validation is the critical process of proving that these restraints represent chemical reality rather than mathematical over-parameterization. This guide objectively compares the three primary validation tools—PLATON/checkCIF, Olex2 Validation, and CSD Mogul —demonstrating how to build a self-validating experimental workflow.

    Experimental Methodology: A Self-Validating Protocol

    To establish a baseline for our software comparison, the structural model must first be rigorously refined. The causality behind each step is outlined below:

    Step 1: Data Acquisition and Initial Solution
    • Data Collection: X-ray diffraction data is collected at cryogenic temperatures (100 K) using Mo Kα or Cu Kα radiation. Causality: Cooling reduces dynamic thermal motion, allowing us to isolate and model the true static disorder of the di-propoxy chain.

    • Structure Solution: The initial phase problem is solved using SHELXT[5], which readily identifies the rigid aromatic rings but often leaves the flexible ether chain fragmented in the difference Fourier map.

    Step 2: Disorder Modeling (SHELXL)
    • Part Splitting: The smeared electron density of the di-propoxy chain is modeled over two discrete positions (e.g., gauche and anti conformers) using the PART 1 and PART 2 instructions in SHELXL[4]. The site occupancy factors (SOFs) are tied to a free variable (e.g., 0.65 / 0.35 occupancy).

    • Applying Restraints: Because the fractional occupancy reduces the data-to-parameter ratio, the refinement becomes unstable. We apply:

      • SADI (Similarity Restraints): Ensures that the C–C and C–O bond lengths in Part 1 are mathematically equivalent to those in Part 2.

      • SIMU / DELU (Rigid-Bond Restraints): Forces adjacent atoms in the disordered chain to have similar anisotropic displacement parameters (ADPs), preventing the ellipsoids from taking on unphysical, "pancake-like" shapes[4].

    Step 3: The Validation Phase

    Once the model converges (R1 < 5%), the resulting Crystallographic Information File (CIF) must be interrogated using the three validation suites.

    Workflow A X-ray Diffraction Data (100 K, Mo Kα) B Structure Solution (SHELXT) A->B C Anisotropic Refinement (SHELXL) B->C D Identify Disorder in Di-propoxy Chain C->D E Apply Restraints (SADI, SIMU, DELU) D->E E->C F Multi-Tool Validation (PLATON, Olex2, Mogul) E->F

    Caption: Iterative workflow for resolving and validating conformational disorder in flexible ether chains.

    Comparison Guide: Crystallographic Validation Tools

    No single software suite can validate every aspect of a complex crystal structure. Here is an objective comparison of the three industry standards when applied to 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

    A. PLATON / IUCr checkCIF (The Gold Standard)

    Developed by A.L. Spek, PLATON is the engine behind the International Union of Crystallography (IUCr) checkCIF service[6][7]. It performs over 500 automated checks on the CIF[8].

    • Strengths in Flexible Ethers: PLATON excels at detecting missed symmetry (ADDSYM) and unmodeled solvent voids (SQUEEZE)[9]. For our molecule, if the di-propoxy chain is modeled incorrectly, PLATON will generate Level A or B alerts for "Short Intra-molecular Contacts" or "Isotropic non-H atoms"[6].

    • Limitation: PLATON is highly rigid. It flags mathematical deviations but lacks the chemical context to know if a slightly distorted C–O–C angle is a natural consequence of crystal packing or a refinement error.

    B. Olex2 Validation (The Real-Time Diagnostic)

    Olex2 is a comprehensive GUI that acts as a wrapper for SHELXL[10][11]. It features a built-in validation module that runs concurrently with the refinement.

    • Strengths in Flexible Ethers: Olex2 provides immediate visual feedback. Its "Bad Restraints" tab instantly highlights if a SADI restraint is pulling a bond too far from its ideal geometry. Furthermore, its Hirshfeld surface analysis and difference electron density maps allow the user to visually confirm that no residual density is left unmodeled around the disordered oxygen atoms[12].

    • Limitation: It is primarily a diagnostic tool for the refinement process rather than an independent external auditor of the final geometry.

    C. CSD-CrossMiner & Mogul (The Statistical Auditor)

    Mogul, part of the Cambridge Structural Database (CSD) suite, validates molecular geometry by comparing the refined bond lengths, angles, and torsions against over 1.3 million published crystal structures[8][13][14].

    • Strengths in Flexible Ethers: This is the ultimate arbiter for our di-propoxy chain. If SHELXL forces a C–C–O angle to 118° to satisfy a restraint, Mogul will calculate a Z-score based on all known aliphatic ethers[14]. If the Z-score is > 2.0, the conformation is statistically improbable in nature, proving the refinement model is chemically flawed regardless of the R1 factor.

    • Limitation: Mogul relies entirely on the quality of historical data. Rare but genuine conformations might be falsely flagged if they are underrepresented in the CSD.

    Quantitative Data Presentation

    The following table summarizes the performance and utility of each validation tool when applied to the disordered refinement of 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

    Feature / MetricPLATON / checkCIF[6]Olex2 Validation[10]CSD Mogul[14]
    Primary Function IUCr Compliance & SymmetryRefinement Stability & RestraintsStatistical Geometry Verification
    Alert System Levels A, B, C, G (Text-based)Real-time GUI color-codingZ-scores & Histograms
    Disorder Handling Flags overlapping ellipsoidsVisualizes split parts & densityChecks torsion angles of split parts
    Restraint Auditing Flags high shift/error ratiosLists violated SADI/DFIX restraintsProves if restrained geometry is real
    Best Used For Final publication clearanceActive refinement troubleshootingValidating chemical sense of the model

    Decision Matrix for Resolving Validation Alerts

    When refining flexible molecules, generating validation alerts is inevitable. The mark of a rigorous crystallographer is how those alerts are resolved. The following logical framework dictates how to handle alerts generated by the di-propoxy chain.

    DecisionTree Start checkCIF Alert Generated (e.g., Alert Level A/B) CheckType Is it a Geometry or Thermal Ellipsoid Issue? Start->CheckType Geom Geometry (Bond/Angle) CheckType->Geom Yes Therm Thermal (ADP/NPD) CheckType->Therm No Mogul Run CSD Mogul Check against 1M+ structures Geom->Mogul Olex Check Olex2 GUI for bad SIMU/DELU Therm->Olex Valid Chemically Valid? (Z-score < 2) Mogul->Valid Fix Adjust SHELXL Restraints (DFIX, SADI) Olex->Fix Valid->Fix No Justify Write Validation Reply (VRF) in CIF Valid->Justify Yes Fix->Start Re-refine

    Caption: Decision tree for diagnosing and resolving crystallographic validation alerts in flexible molecules.

    Conclusion

    For highly flexible molecules like 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde, achieving a low R-factor is insufficient proof of a correct structure. The di-propoxy chain's propensity for disorder requires heavy parameterization via SHELXL restraints.

    To ensure scientific integrity, researchers must employ a multi-tool validation approach. Olex2 should be used during the active refinement to ensure restraints are not mathematically breaking the model. CSD Mogul must be utilized to prove that the modeled disorder represents a chemically viable conformation. Finally, PLATON/checkCIF serves as the ultimate gatekeeper, ensuring the dataset meets the rigorous standards required for peer-reviewed publication. By integrating all three tools, crystallographers transition from merely "fitting data" to deriving absolute chemical truth.

    References

    • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at:[Link]

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

    • Bruno, I. J., Cole, J. C., Kessler, M., Luo, J., Motherwell, W. D. S., Purkis, L. H., ... & Taylor, R. (2004). Retrieval of Crystallographically-Derived Molecular Geometry Information. Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144. Available at:[Link]

    • Yuthavong, Y., et al. (2003). Target Guided Synthesis of 5-Benzyl-2,4-diaminopyrimidines: Their Antimalarial Activities and Binding Affinities to Wild Type and Mutant Dihydrofolate Reductases from Plasmodium falciparum. Journal of Medicinal Chemistry, 46(26), 5603-5618. Available at:[Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets (SDS). The compound 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde (CAS: 656810-13-8) is a critical, high-molecular-weight (MW 314.38) building block primarily utilized in the target-guided synthesis of 5-benzyl-2,4-diaminopyrimidines—potent inhibitors of Plasmodium falciparum dihydrofolate reductase (pfDHFR) in antimalarial drug development[1].

    Because this compound presents as a viscous, colorless oil with dual functional liabilities (an electrophilic aldehyde and a lipophilic polyether chain)[1], standard laboratory handling protocols must be rigorously adapted. The following guide establishes a self-validating, causally driven operational and safety framework for researchers handling this specific intermediate.

    Hazard Assessment & Mechanistic Causality

    To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecular structure of the compound to understand its specific interaction with biological tissues and barrier materials:

    • Electrophilic Aldehyde Reactivity: The benzaldehyde moiety is highly reactive toward nucleophiles. Upon dermal exposure, aldehydes can undergo Schiff base formation with primary amine groups (e.g., lysine residues) in epidermal proteins. This haptenization process is a primary driver for allergic contact dermatitis and skin sensitization.

    • Polyether Lipophilicity: The extended 3-(3-phenoxypropoxy)propoxy side chain significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a permeation enhancer, allowing the molecule to rapidly cross the stratum corneum if the glove barrier is breached.

    • Elastomer Degradation: Aromatic aldehydes are notorious for rapidly degrading standard nitrile rubber through solvation and polymer swelling, leading to catastrophic breakthrough times often under 15 minutes[2].

    Quantitative PPE Matrix & Material Compatibility

    Relying on standard disposable nitrile gloves for handling this compound provides a false sense of security. Based on permeation kinetics for aromatic aldehydes and heavy ethers, the following PPE matrix is mandatory[2].

    PPE CategorySpecificationMechanistic Justification & Breakthrough Data
    Primary Hand Protection Butyl Rubber Gloves (0.3 - 0.5 mm thickness)Butyl rubber provides superior resistance to aldehydes and ethers, demonstrating a breakthrough time of >480 minutes (Excellent rating)[2].
    Incidental Hand Protection Double-layered Nitrile (8 mil+)Acceptable only for micro-scale weighing (<1 minute exposure). Nitrile exhibits poor resistance to aromatic aldehydes (breakthrough <15 mins) and must be discarded immediately upon splash contact[2].
    Eye Protection Indirect Vented Chemical Splash GogglesPrevents vapor accumulation and protects against splash hazards during the addition of organic solvents required to solubilize the viscous oil.
    Body Protection Flame-Resistant (FR) Lab CoatProtects against secondary hazards during downstream aldol condensation reactions, which often utilize flammable solvents (e.g., DMF, THF)[1].
    Respiratory Fume Hood (Face velocity >100 fpm)Mitigates the inhalation risk of volatile reaction byproducts and solvents.

    Operational Workflow: Aldol Condensation Protocol

    In antimalarial drug development, this compound is typically subjected to an aldol condensation with 3-morpholinopropionitrile[1]. The following protocol ensures structural integrity and operator safety during this workflow.

    Step 1: Pre-Operational Validation

    • Action: Verify fume hood flow rate. Tape a Kimwipe to the bottom of the sash.

    • Causality: Provides an immediate, continuous visual validation of inward airflow, ensuring vapor containment before the primary vial is opened.

    Step 2: Dispensing the Viscous Oil

    • Action: Utilize a positive displacement pipette (e.g., Gilson Microman) rather than a standard air-displacement pipette to transfer the 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde.

    • Causality: The high viscosity and density of the polyether oil will cause severe volume inaccuracies (under-pipetting) in air-displacement systems due to the expansion of the air cushion. Positive displacement ensures exact stoichiometric ratios for the aldol condensation.

    Step 3: Reaction Setup

    • Action: Dissolve the aldehyde in a compatible anhydrous solvent within a round-bottom flask under an inert argon atmosphere before adding the 3-morpholinopropionitrile and base catalyst[1].

    • Causality: Aromatic aldehydes are susceptible to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen. The argon blanket preserves the electrophilicity of the aldehyde carbon.

    Step 4: Purification

    • Action: Purify the crude product via silica gel column chromatography using an Ethyl Acetate/Hexane gradient[1].

    Spill Mitigation and Waste Segregation Logic

    If a spill occurs, immediate containment is required to prevent the lipophilic oil from spreading or seeping into porous laboratory surfaces.

    • Evacuation & PPE Verification: Ensure Butyl rubber gloves and splash goggles are donned.

    • Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do not use combustible materials like sawdust, as the ether linkages pose a theoretical (though low for heavy ethers) risk of peroxide-driven reactivity.

    • Mechanical Removal: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) waste container.

    • Surface Decontamination: Wash the affected area with a mild detergent and water solution to break down the residual lipophilic oil, followed by a wipe-down with 70% isopropanol.

    • Waste Segregation: Label the HDPE container strictly as "Non-Halogenated Organic Waste - Contains Reactive Aldehydes/Ethers" . Do not mix with halogenated waste or heavy metal catalysts to prevent exothermic cross-reactions.

    Process Visualization

    The following diagram maps the critical path of hazard mitigation during the synthesis workflow, ensuring all safety checkpoints are visually reinforced.

    Workflow Compound 4-[3-(3-Phenoxypropoxy) propoxy]benzaldehyde PPE Mandatory PPE Butyl Rubber Gloves (>480m) Splash Goggles Compound->PPE Hazard Assessment Hood Fume Hood Operation (Face Velocity >100 fpm) PPE->Hood Donning Complete Reaction Aldol Condensation Add 3-morpholinopropionitrile Hood->Reaction Reagent Transfer Purification Column Chromatography (Silica gel, EtOAc/Hexane) Reaction->Purification Crude Product Waste Waste Segregation Organic / Halogenated Purification->Waste Solvent/Silica Waste

    Figure 1: Experimental workflow and hazard mitigation logic for handling the benzaldehyde derivative.

    References

    • Sirichaiwat, C., et al. "Target Guided Synthesis of 5-Benzyl-2,4-diamonopyrimidines: Their Antimalarial Activities and Binding Affinities to Wild Type and Mutant Dihydrofolate Reductases from Plasmodium falciparum." Journal of Medicinal Chemistry, 2004 Jan 15;47(2):345-54. Available at:[Link]

    • University of California, Berkeley. "Permeation & Degradation Data: Chemical Resistance Guide." Available at:[Link]

    Sources

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